Methyl 2-amino-4-bromo-5-chlorobenzoate
Description
BenchChem offers high-quality Methyl 2-amino-4-bromo-5-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4-bromo-5-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-amino-4-bromo-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUXWLVSWKZDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Role of Methyl 2-amino-4-bromo-5-chlorobenzoate in Modern Medicinal Chemistry: A Technical Guide
Abstract
Methyl 2-amino-4-bromo-5-chlorobenzoate, a polysubstituted anthranilate ester, has emerged as a pivotal structural motif and a versatile building block in the landscape of medicinal chemistry. Its unique electronic and steric properties, conferred by the judicious placement of amino, bromo, and chloro substituents on the benzene ring, provide a powerful platform for the synthesis of a diverse array of pharmacologically active molecules. This technical guide delves into the core attributes of this compound, elucidating its synthesis, reactivity, and strategic application in the development of novel therapeutics. We will explore its role as a key intermediate in the synthesis of kinase inhibitors, phosphodiesterase inhibitors, and other important drug candidates, providing detailed experimental protocols and mechanistic insights to empower researchers in drug discovery and development.
Introduction: The Unassuming Power of a Polysubstituted Scaffold
In the intricate chess game of drug design, the selection of the initial molecular framework is a move that dictates the entire trajectory of the discovery process. Methyl 2-amino-4-bromo-5-chlorobenzoate (CAS No. 765211-09-4) is one such foundational piece, a seemingly simple molecule that belies a wealth of synthetic potential. The strategic arrangement of its functional groups—an activating amino group, a nucleophilic ester, and two distinct halogen atoms—creates a scaffold ripe for selective chemical manipulation.
The presence of both bromine and chlorine atoms is not redundant; it is a key feature that allows for chemoselective reactions, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. This differential reactivity is a cornerstone of its utility, enabling the sequential introduction of diverse molecular fragments to build complexity and fine-tune biological activity. This guide will illuminate the principles behind this selectivity and provide practical examples of its application.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is critical for its effective utilization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇BrClNO₂ | [1] |
| Molecular Weight | 264.5 g/mol | [1] |
| Appearance | Light brown to gray solid | [1] |
| Melting Point | Not available | |
| Boiling Point | 323.8 ± 37.0 °C (Predicted) | [1] |
| Density | 1.676 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 0.90 ± 0.10 (Predicted) | [1] |
Spectroscopic Characterization
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The aromatic protons will exhibit splitting patterns influenced by their neighboring substituents.
-
¹³C NMR (Predicted): The carbon NMR will reveal unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons attached to the halogens and the amino group.
-
Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the N-H stretching of the primary amine, the C=O stretching of the ester, and various C-H and C-halogen stretching and bending modes.[3]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak and isotopic patterns corresponding to the presence of bromine and chlorine atoms.
Synthesis and Reactivity: A Tale of Two Halogens
The synthetic utility of Methyl 2-amino-4-bromo-5-chlorobenzoate is intrinsically linked to the differential reactivity of its bromo and chloro substituents. This section will explore a common synthetic route to this intermediate and delve into the principles governing its subsequent chemical transformations.
Synthesis of Methyl 2-amino-4-bromo-5-chlorobenzoate
A common laboratory-scale synthesis involves the halogenation of a suitable anthranilic acid derivative followed by esterification.
Caption: A generalized synthetic workflow for Methyl 2-amino-4-bromo-5-chlorobenzoate.
Experimental Protocol: Synthesis of 2-amino-4-bromo-5-chlorobenzoic acid [4]
-
To a solution of 2-amino-5-chlorobenzoic acid (20 mmol) in a suitable solvent, add N-bromosuccinimide (NBS) (20 mmol).
-
The reaction mixture is stirred at a controlled temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched, and the crude product is isolated by filtration.
-
The crude 2-amino-4-bromo-5-chlorobenzoic acid can be purified by recrystallization.
Experimental Protocol: Esterification [4]
-
Suspend 2-amino-4-bromo-5-chlorobenzoic acid (10 mmol) in methanol (50 mL).
-
Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a basic solution (e.g., saturated sodium bicarbonate), dried over anhydrous sodium sulfate, and concentrated to yield the desired methyl ester.
Chemoselective Cross-Coupling Reactions
The key to unlocking the synthetic potential of Methyl 2-amino-4-bromo-5-chlorobenzoate lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond.[5] This allows for the selective functionalization of the 4-position while leaving the 5-position available for subsequent transformations.
Sources
Application Note & Protocol: A Guided Synthesis of Methyl 2-amino-4-bromo-5-chlorobenzoate
Abstract
This document provides a comprehensive guide for the multi-step synthesis of Methyl 2-amino-4-bromo-5-chlorobenzoate, a valuable halogenated anthranilate derivative, starting from 2-aminobenzoic acid. Halogenated anthranilic acid derivatives serve as critical scaffolds for a variety of pharmacologically active molecules, including novel androgen receptor antagonists[1]. The protocol herein is designed for maximum yield and purity, emphasizing regiochemical control during the critical halogenation steps. We will delve into the mechanistic rationale behind the chosen reaction sequence, provide detailed, step-by-step protocols, and outline essential safety and characterization procedures.
Introduction and Synthetic Strategy
2-Aminobenzoic acid (anthranilic acid) is a readily available and versatile starting material for the synthesis of numerous heterocyclic compounds and pharmaceutical intermediates[2][3]. Our target molecule, Methyl 2-amino-4-bromo-5-chlorobenzoate, features a specific polysubstitution pattern on the aromatic ring that cannot be achieved through simple electrophilic addition, which would typically be directed by the powerful ortho-, para-directing amino group.
Therefore, a robust, three-step synthetic strategy is proposed. This approach is designed to control the regioselectivity of each substitution by leveraging the interplay of electronic effects of the substituents introduced in a specific sequence.
The synthetic pathway involves:
-
Esterification: The carboxylic acid functionality of 2-aminobenzoic acid is first converted to its methyl ester. This step protects the acidic proton from reacting with subsequent reagents and modulates the electronic properties of the ring.
-
Regioselective Chlorination: The resulting methyl 2-aminobenzoate is chlorinated. The amino group directs the incoming electrophile to the para position (C5), the most electronically favored and sterically accessible site, to yield methyl 2-amino-5-chlorobenzoate[4].
-
Regioselective Bromination: This is the most critical step. To achieve bromination at the C4 position, which is meta to the activating amino group, the reaction conditions are manipulated. By conducting the bromination in a strong acid, the amino group is protonated to form an ammonium salt (-NH₃⁺). This powerful electron-withdrawing group acts as a meta-director, guiding the bromine to the desired C4 position, which is also activated by the C5 chloro substituent.
This strategic sequence ensures the precise installation of each functional group to achieve the target molecule with high fidelity.
Visualized Synthetic Pathway & Workflow
The following diagrams illustrate the chemical transformation and the general laboratory workflow for the synthesis.
Figure 1: Overall synthetic pathway from 2-Aminobenzoic Acid.
Figure 2: General experimental workflow for each synthetic step.
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Bromine is highly corrosive and toxic; handle with extreme care[5][6][7][8][9].
Step 1: Esterification to form Methyl 2-Aminobenzoate
This procedure follows the principles of a standard Fischer-Speier esterification[10].
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| 2-Aminobenzoic Acid | 137.14 | 10.0 g | 72.9 | Starting Material |
| Methanol (MeOH) | 32.04 | 150 mL | - | Reagent and Solvent |
| Sulfuric Acid (H₂SO₄), conc. | 98.08 | 4.0 mL | ~73.5 | Catalyst |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For neutralization |
| Ethyl Acetate | 88.11 | ~200 mL | - | Extraction Solvent |
| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying Agent |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzoic acid (10.0 g).
-
Add methanol (150 mL) and stir to form a suspension.
-
Carefully and slowly add concentrated sulfuric acid (4.0 mL) to the stirring suspension. The mixture will warm up, and the solid will dissolve.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol to approximately one-third using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~8.
-
The product, methyl 2-aminobenzoate, will precipitate as a white solid. If it appears oily, proceed to extraction.
-
Extract the aqueous mixture with ethyl acetate (3 x 70 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified further by recrystallization from a mixture of ethanol and water if necessary. Expected yield: 85-95%.
Step 2: Chlorination to form Methyl 2-Amino-5-chlorobenzoate
This step utilizes N-Chlorosuccinimide (NCS) for a controlled, regioselective chlorination[4].
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| Methyl 2-Aminobenzoate | 151.16 | 10.0 g | 66.1 | Starting Material |
| N-Chlorosuccinimide (NCS) | 133.53 | 8.83 g | 66.1 | Chlorinating Agent |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - | Solvent |
Protocol:
-
In a 250 mL round-bottom flask, dissolve methyl 2-aminobenzoate (10.0 g) in DMF (100 mL) at room temperature.
-
Add N-Chlorosuccinimide (8.83 g) to the solution in portions over 15 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, pour the reaction mixture into 500 mL of ice-cold water. A solid precipitate will form.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove residual DMF and succinimide.
-
Dry the solid product under vacuum. Expected yield: 90-98%.
Step 3: Bromination to form Methyl 2-amino-4-bromo-5-chlorobenzoate
This protocol leverages the meta-directing effect of a protonated amine group to achieve the desired regiochemistry.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| Methyl 2-Amino-5-chlorobenzoate | 185.61 | 10.0 g | 53.9 | Starting Material |
| Sulfuric Acid (H₂SO₄), conc. | 98.08 | 100 mL | - | Reagent and Solvent |
| Bromine (Br₂) | 159.81 | 2.8 mL (8.6 g) | 53.9 | Brominating Agent |
Protocol:
-
Caution: Perform this entire procedure in a fume hood. Bromine is extremely hazardous.
-
To a 250 mL flask, add concentrated sulfuric acid (100 mL) and cool the flask in an ice-water bath to 0-5 °C.
-
Slowly and carefully add methyl 2-amino-5-chlorobenzoate (10.0 g) to the cold, stirring sulfuric acid. Stir until all the solid has dissolved.
-
In a separate container, prepare a solution of bromine (2.8 mL) in a small amount of concentrated sulfuric acid (~5 mL).
-
Add the bromine solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC (a 1:1 mixture of hexane and ethyl acetate is a good starting point for the mobile phase).
-
Once the reaction is complete, carefully pour the acidic mixture onto a large amount of crushed ice (~500 g) in a large beaker.
-
A precipitate will form. Allow the ice to melt completely, then neutralize the mixture by the slow addition of a cold, concentrated sodium hydroxide solution until the pH is basic.
-
Collect the solid product by vacuum filtration, wash extensively with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield pure Methyl 2-amino-4-bromo-5-chlorobenzoate. Expected yield: 75-85%.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point (MP): A sharp melting point indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of bromine and chlorine.
-
Infrared (IR) Spectroscopy: To identify key functional groups (N-H stretch, C=O stretch, C-X bonds).
Conclusion
The synthesis of Methyl 2-amino-4-bromo-5-chlorobenzoate from 2-aminobenzoic acid is a robust and reproducible process when executed with careful attention to the regiochemical control elements. This three-step protocol, involving esterification, para-selective chlorination, and a directed meta-bromination under acidic conditions, provides a reliable method for accessing this valuable chemical intermediate. The procedures outlined in this note are designed for clarity and safety, enabling researchers to confidently produce this compound for applications in drug discovery and materials science.
References
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
Chlorination vs Bromination. Chemistry LibreTexts. [Link]
-
Methyl 2-amino-5-chlorobenzoate. ResearchGate. [Link]
-
Methyl 2-amino-5-bromobenzoate. ResearchGate. [Link]
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. European Patent Office. [Link]
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. [Link]
- Preparation method of 5-bromo-2-chlorobenzoic acid.
-
Preparation method of 5-bromo-2-chlorobenzoic acid. WIPO Patentscope. [Link]
-
Esterification (Experiment). Chemistry LibreTexts. [Link]
- Method for producing substituted anthranilic acid derivatives.
-
Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Royal Society of Chemistry. [Link]
-
Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Process for preparing aminobenzoate esters.
-
Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. PubMed. [Link]
-
Bromine | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). [Link]
-
Anthranilic acid. Wikipedia. [Link]
-
Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet. [Link]
-
Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]
-
Handling liquid bromine and preparing bromine water. Royal Society of Chemistry Education. [Link]
-
BROMINE - Safety Handbook. ICL Group. [Link]
-
Anthranilic Acid. PubChem. [Link]
-
Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. MDPI. [Link]
-
Student safety sheets 55 Bromine. CLEAPSS. [Link]
-
The Essential Role of Brominated Aromatic Compounds in Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. openarchive.ki.se [openarchive.ki.se]
- 4. researchgate.net [researchgate.net]
- 5. nj.gov [nj.gov]
- 6. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 8. icl-group-sustainability.com [icl-group-sustainability.com]
- 9. science.cleapss.org.uk [science.cleapss.org.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
protocol for N-acylation of Methyl 2-amino-4-bromo-5-chlorobenzoate
An Application Note and In-Depth Protocol for the N-acylation of Methyl 2-amino-4-bromo-5-chlorobenzoate
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive protocol for the N-acylation of Methyl 2-amino-4-bromo-5-chlorobenzoate, a key synthetic intermediate in the development of various pharmacologically active compounds. N-acylated anthranilates are pivotal structural motifs in medicinal chemistry. This document details the underlying chemical principles, offers a robust, step-by-step experimental procedure, and provides expert insights into reaction optimization, product purification, and characterization. The protocols are designed for researchers in organic synthesis and drug discovery, emphasizing safety, efficiency, and reproducibility.
Introduction: The Significance of N-Acylated Anthranilates
The N-acylation of substituted anilines is a fundamental transformation in organic synthesis.[1] The resulting amide bond is a cornerstone of countless natural products and pharmaceuticals, with approximately 25% of all commercial drugs containing at least one amide linkage.[2] Methyl 2-amino-4-bromo-5-chlorobenzoate is a highly functionalized anthranilate ester, and the introduction of an acyl group onto its amino function opens a gateway to a diverse range of complex molecular architectures. These derivatives are precursors to benzodiazepines, quinazolinones, and other heterocyclic systems that exhibit a wide spectrum of biological activities, including acting as modulators of the γ-aminobutyric acid (GABA) type A receptor.[3]
This protocol provides a detailed methodology for this specific N-acylation, focusing on the use of highly reactive acylating agents like acyl chlorides and acid anhydrides.
Reaction Mechanism: The Chemistry of N-Acylation
The N-acylation of an amine is a classic example of a nucleophilic acyl substitution reaction.[4] The reaction proceeds through a well-established addition-elimination mechanism.
Causality of the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride).[4]
-
Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, and its electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.[5]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the most stable leaving group—a chloride ion in the case of an acyl chloride or a carboxylate ion for an acid anhydride.[6]
-
Deprotonation: A base, either an added scavenger like pyridine or a second equivalent of the amine substrate, removes the proton from the nitrogen atom to yield the final, neutral N-acylated product and a salt byproduct.[7]
The diagram below illustrates this mechanistic pathway.
Caption: The nucleophilic acyl substitution mechanism for N-acylation.
Detailed Experimental Protocol
This protocol outlines the N-acylation using an acyl chloride. Modifications for using an acid anhydride are noted where applicable.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| Methyl 2-amino-4-bromo-5-chlorobenzoate (1.0 eq.) | Round-bottom flask (flame-dried) |
| Acyl Chloride (e.g., Acetyl Chloride, 1.1 eq.) | Magnetic stirrer and stir bar |
| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Syringes and needles |
| Pyridine or Triethylamine (Base, 1.2 eq.) | Inert atmosphere setup (Nitrogen or Argon) |
| 1 M Hydrochloric Acid (HCl) | Ice-water bath |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |
| Brine (Saturated NaCl solution) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Thin Layer Chromatography (TLC) plates |
| Solvents for TLC and Column Chromatography | Glassware for purification |
Step-by-Step Procedure
The entire workflow, from setup to final characterization, is visualized below.
Caption: Experimental workflow for the N-acylation protocol.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Methyl 2-amino-4-bromo-5-chlorobenzoate (1.0 eq.) in anhydrous dichloromethane (DCM). Add the base (e.g., pyridine or triethylamine, 1.2 eq.) and cool the resulting solution to 0 °C in an ice-water bath.[8]
-
Expert Insight: Anhydrous conditions are crucial when using acyl chlorides to prevent hydrolysis into the corresponding carboxylic acid. The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7]
-
-
Addition of Acylating Agent: Add the acyl chloride (1.1 eq.) dropwise to the cooled, stirring solution over 10-15 minutes.[3]
-
Expert Insight: Slow, dropwise addition is critical to control the exothermic nature of the reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.[3]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting amine spot indicates the reaction is complete.
-
Work-up: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel.[3]
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/triethylamine), saturated NaHCO₃ solution (to remove any carboxylic acid byproduct and residual HCl), and finally with brine (to remove bulk water).[8]
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by:
Product Characterization
Confirm the identity and purity of the N-acylated product using standard spectroscopic techniques.[11]
| Technique | Expected Observations for N-Acetylated Product |
| ¹H NMR | Appearance of a new singlet around δ 2.2 ppm (for the -COCH₃ protons). A downfield shift of the aromatic protons. A broad singlet for the N-H proton.[12] |
| ¹³C NMR | Appearance of a new carbonyl carbon signal around δ 168-170 ppm. A signal for the methyl carbon around δ 25 ppm.[13] |
| IR Spectroscopy | A strong C=O stretching band for the amide at ~1660-1690 cm⁻¹. An N-H stretching band at ~3200-3300 cm⁻¹. Disappearance of the primary amine N-H stretches.[14] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should correspond to the calculated mass of the N-acylated product. |
Troubleshooting Guide
| Potential Issue | Plausible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive amine (protonated).2. Wet solvent/reagents.3. Insufficient reaction time/temp. | 1. Ensure a sufficient amount of base is used.2. Use freshly dried solvents and high-purity reagents.3. Allow longer reaction times or gently heat. |
| Multiple Spots on TLC (Incomplete Reaction) | 1. Insufficient acylating agent.2. Low reaction temperature. | 1. Add a slight excess (1.1-1.2 eq.) of the acylating agent.2. Allow the reaction to proceed at room temperature or apply gentle heat. |
| Formation of Carboxylic Acid Byproduct | Hydrolysis of the acylating agent. | Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere. Use anhydrous solvents. |
| Difficulty Removing Pyridine/Triethylamine Salt | Salt is precipitating in the organic layer. | Add more water during the 1M HCl wash to fully dissolve the salt in the aqueous phase. Perform the HCl wash 2-3 times. |
Conclusion
The N-acylation of Methyl 2-amino-4-bromo-5-chlorobenzoate is a reliable and high-yielding transformation critical for synthesizing advanced intermediates in drug discovery. By understanding the underlying nucleophilic acyl substitution mechanism and carefully controlling reaction parameters such as stoichiometry, temperature, and moisture, researchers can consistently achieve desired outcomes. The detailed protocol and troubleshooting guide provided herein serve as a robust foundation for the successful execution and optimization of this important chemical reaction.
References
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]
-
Save My Exams (2023). Acylation Mechanism. A Level Chemistry Revision Notes. Available at: [Link]
-
Grokipedia (n.d.). Schotten–Baumann reaction. Grokipedia. Available at: [Link]
-
Chemistry LibreTexts (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available at: [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available at: [Link]
-
WebAssign (n.d.). Experiment 8 - Amide Preparation. WebAssign. Available at: [Link]
-
Smith, J. (2019). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Available at: [Link]
-
ChemComplete (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]
-
ChemComplete (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available at: [Link]
-
Sato, Y., et al. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Journal of Sol-Gel Science and Technology. Available at: [Link]
-
OC Lab (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Available at: [Link]
-
Professor Dave Explains (2019). Acylation by Anhydrides and Esters. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. grokipedia.com [grokipedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. webassign.net [webassign.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
A Robust, Validated HPLC Method for Purity Determination of Methyl 2-amino-4-bromo-5-chlorobenzoate
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for Methyl 2-amino-4-bromo-5-chlorobenzoate, a key intermediate in pharmaceutical and chemical synthesis. The narrative explains the causal logic behind critical methodological choices, from column and mobile phase selection to detector settings. The protocol is presented as a self-validating system, with a comprehensive validation section guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries who require a precise, accurate, and validated method for assessing the purity of this and structurally similar halogenated aromatic amines.
Introduction and Scientific Rationale
Methyl 2-amino-4-bromo-5-chlorobenzoate (Molecular Formula: C₈H₇BrClNO₂, Molecular Weight: 264.5 g/mol ) is a halogenated aromatic compound whose purity is critical for the safety and efficacy of downstream products.[4] Halogenated aromatic compounds are noted for their persistence and potential toxicity, making rigorous purity assessment a regulatory and safety imperative.[5] Traditional analytical methods for aromatic amines can be time-consuming or require derivatization.[6][7] HPLC offers a direct, sensitive, and efficient alternative.[6][8]
The method described herein is built on the fundamental principles of reversed-phase chromatography. The non-polar nature of the analyte, conferred by its substituted benzene ring, makes it an ideal candidate for separation on a hydrophobic stationary phase, such as octadecylsilane (C18). This application note provides not just a protocol, but a complete framework for its implementation and validation, ensuring its suitability for routine quality control and regulatory submissions.
Experimental Design and Methodology
Instrumentation and Consumables
-
HPLC System: A quaternary gradient HPLC system equipped with a degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: C18 bonded phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Scientist's Note: A C18 column is selected for its strong hydrophobic retention of the aromatic ring structure. The 5 µm particle size provides a good balance between efficiency and backpressure. For separating closely related halogenated compounds, columns with alternative selectivities like Phenyl-Hexyl or Pentafluorophenyl (PFP) could also be explored due to different pi-pi interaction opportunities.[9]
-
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
Chemicals and Reagents
-
Methyl 2-amino-4-bromo-5-chlorobenzoate Reference Standard: Purity ≥ 98%.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Methanol (MeOH): HPLC grade or higher.[10]
-
Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.
-
Formic Acid: LC-MS grade.
-
Scientist's Note: A small amount of formic acid is added to the aqueous mobile phase to control the pH. This ensures the amino group on the analyte is consistently protonated, which minimizes peak tailing caused by interactions with residual silanol groups on the silica support of the column.
-
Chromatographic Conditions
All quantitative data and instrumental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (60% B), 5-15 min (60-80% B), 15-20 min (80% B), 20.1-25 min (60% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 254 nm |
| Scientist's Note: A gradient elution is employed to ensure that impurities with a wide range of polarities can be effectively separated and eluted as sharp peaks within a reasonable runtime. The 254 nm wavelength is chosen as it is a common wavelength for aromatic compounds; however, for optimal sensitivity, the maximum absorbance wavelength (λmax) should be determined by scanning the reference standard with the DAD. A wavelength of 210 nm can also be effective for aromatic compounds.[11] |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (60:40 v/v) was chosen to match the initial mobile phase conditions, ensuring good peak shape.
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 2-amino-4-bromo-5-chlorobenzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the Methyl 2-amino-4-bromo-5-chlorobenzoate sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 2.5 mL of this solution into a 25 mL volumetric flask with the diluent.
HPLC Analysis Workflow
The overall workflow, from sample preparation to final purity calculation, is a systematic process designed to ensure reproducibility and accuracy.
Caption: High-level workflow for HPLC purity analysis.
Method Validation Protocol
A validation study must be conducted to provide documented evidence that the analytical procedure is fit for its intended purpose.[2] The following parameters should be assessed according to ICH Q2(R2) guidelines.[1][3]
Caption: Interrelationship of method validation parameters.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), reference standard, and sample solutions. Spike the sample with known impurities if available. The primary peak should be free from interference from other components. | The analyte peak should be spectrally pure (if using DAD) and well-resolved from any impurity peaks (Resolution > 2.0). No interfering peaks at the analyte retention time. |
| Linearity | Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (for a total of 9 determinations).[12] Calculate the percentage recovery. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.[12] Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for the area of the principal peak. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. Alternatively, use the standard deviation of the response and the slope of the calibration curve. | LOQ should be precise and accurate, with RSD ≤ 10%. The LOQ must be below the reporting threshold for impurities. |
| Robustness | Deliberately vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). Assess the impact on system suitability parameters. | System suitability criteria (e.g., tailing factor, theoretical plates) must still be met. The results should not be significantly affected by the minor variations. |
| System Suitability | Inject the working standard solution five times before starting the analysis. | RSD of peak area ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000. |
Results and Conclusion
When executed as described, this method will yield a chromatogram showing a well-resolved, sharp peak for Methyl 2-amino-4-bromo-5-chlorobenzoate, eluting at its characteristic retention time. The purity of the sample is calculated using the area percent method, as shown in the formula below.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The successful validation of this method, with results meeting the stringent acceptance criteria outlined above, confirms its suitability for the intended purpose. It is accurate, precise, specific, and robust for the determination of purity of Methyl 2-amino-4-bromo-5-chlorobenzoate. This application note provides a comprehensive and scientifically-grounded protocol that can be readily implemented in a quality control laboratory, contributing to the assurance of product quality and regulatory compliance.
References
- Biosynth. (n.d.). Methyl 2-amino-4-bromo-5-fluorobenzoate. Retrieved from Biosynth website. [URL: https://www.biosynth.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl 2-Amino-5-chlorobenzoate. Retrieved from TCI Chemicals website. [URL: https://www.tcichemicals.com/IN/en/p/M1877]
- Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl 2-Amino-5-bromobenzoate. Retrieved from TCI Chemicals website. [URL: https://www.tcichemicals.com/IN/en/p/B1988]
- CookeChem. (n.d.). Methyl2-amino-5-bromo-4-chlorobenzoate, 98%. Retrieved from CookeChem website. [URL: https://www.cookechem.com/cas-765211-09-4.html]
- Zarlish Polychemicals Private Limited. (n.d.). 2-Amino 4-Bromo 5-Chlorobenzoic Acid. Retrieved from IndiaMART website. [URL: https://www.indiamart.com/proddetail/2-amino-4-bromo-5-chlorobenzoic-acid-2854086834112.html]
- Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromobenzoate. Retrieved from Sigma-Aldrich website. [URL: https://www.sigmaaldrich.com/product/aldrich/528811]
- Sigma-Aldrich. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from Sigma-Aldrich website. [URL: https://www.sigmaaldrich.com/product/aldrich/305103]
- ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from ChemicalBook website. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4264628.htm]
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Retrieved from Thermo Fisher Scientific website. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-2119-HPLC-Aromatic-Amines-Pyridines-Soil-AN71058-EN.pdf]
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from Chromatography Forum website. [URL: https://www.chromforum.org/viewtopic.php?t=27571]
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH website. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
- Lores, M., et al. (1983). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 21(8), 352–356. [URL: https://academic.oup.com/chromsci/article-abstract/21/8/352/359210]
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA website. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-2b_en.pdf]
- Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Talanta, 85(4), 1961-1967. [URL: https://pubmed.ncbi.nlm.nih.gov/21872037/]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from ICH website. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Final_2023_1101.pdf]
- Gunes, B., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9413-9422. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10842e]
- Lord, H., & Pawliszyn, J. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(15), 3439–3447. [URL: https://pubs.acs.org/doi/abs/10.1021/ac991312p]
- Sigma-Aldrich. (n.d.). Methyl-2-amino-4-bromobenzoate. Retrieved from Sigma-Aldrich website. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds022573]
- European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA website. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2r2-validation-analytical-procedures-scientific-guideline_en.pdf]
- ResearchGate. (2025). (PDF) Halogenated Aromatic Compounds. Retrieved from ResearchGate website. [URL: https://www.researchgate.
- Horvath, K., & Molnar-Kimber, K. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. [URL: https://www.chromatographyonline.com/view/hplc-determination-residual-primary-amine-content-epoxy-amine-adducts]
- Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from Pharmaguideline website. [URL: https://www.pharmaguideline.
- Gunes, B., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. [URL: https://edepot.wur.nl/542472]
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from Waters website. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2015/analysis-of-primary-aromatic-amines-in-cosmetics-and-personal-care-products-using-the-acquity-uplc-h-class-system-with-the-acquity-qda-detector.html]
- CymitQuimica. (n.d.). Methyl 5-amino-4-bromo-2-chlorobenzoate. Retrieved from CymitQuimica website. [URL: https://www.cymitquimica.com/base/files/sds/EN/1232505-83-7_EN.pdf]
- LookChem. (n.d.). Methyl 2-amino-5-bromo-4-chlorobenzoate. Retrieved from LookChem website. [URL: https://www.lookchem.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Methyl2-amino-5-bromo-4-chlorobenzoate , 98% , 765211-09-4 - CookeChem [cookechem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 10. indiamart.com [indiamart.com]
- 11. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 12. database.ich.org [database.ich.org]
Technical Support Center: Optimizing Fischer Esterification for Substituted Aminobenzoic Acids
Welcome to the technical support center for the optimization of Fischer esterification of substituted aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this fundamental organic transformation. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.
Introduction: The Challenge of Aminobenzoic Acid Esterification
The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of organic synthesis.[1][2][3] However, when the substrate is a substituted aminobenzoic acid, the presence of both an acidic carboxyl group and a basic amino group on the same molecule introduces unique challenges. The amino group can be protonated by the acid catalyst, rendering the carboxylic acid less reactive and complicating the reaction equilibrium.[2] Furthermore, the zwitterionic nature of amino acids can make them more difficult to esterify than simple carboxylic acids.[4]
This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your Fischer esterification reactions for this important class of compounds, which are prevalent in pharmaceuticals and other fine chemicals.[5][6][7]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize an ester from a substituted aminobenzoic acid using a standard Fischer esterification protocol (acid catalyst, excess alcohol, heat), but I am observing very low to no conversion to the desired ester. What are the likely causes and how can I improve my yield?
Answer:
Low yields in the Fischer esterification of aminobenzoic acids are a common frustration. The primary culprit is often the deactivation of the substrate and/or catalyst due to the basic amino group.[2] Here’s a breakdown of the potential issues and a systematic approach to troubleshooting:
Causality Behind Low Yields:
-
Protonation of the Amino Group: The acid catalyst, essential for activating the carboxylic acid, will also protonate the basic amino group.[2] This forms an ammonium salt, which introduces a positive charge on the molecule. This positive charge deactivates the aromatic ring and can inductively decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the alcohol.[8][9]
-
Insufficient Catalyst: Because the amino group consumes some of the acid catalyst, a standard catalytic amount may be insufficient to effectively protonate the carbonyl oxygen and drive the reaction forward.[2] For aminobenzoic acids, stoichiometric or even excess acid is often required.[2]
-
Reaction Equilibrium: Fischer esterification is a reversible reaction.[1][2] The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the final yield.[3] This is especially problematic if the reaction is not driven to completion.
Troubleshooting Protocol:
-
Increase Catalyst Loading: The most critical first step is to increase the amount of acid catalyst. Instead of a catalytic amount (e.g., 5 mol%), start with at least a stoichiometric equivalent (1.0 eq) relative to the aminobenzoic acid. In many cases, using a significant excess of the acid catalyst is beneficial.[2]
-
Utilize a Large Excess of Alcohol: To shift the equilibrium towards the product side according to Le Châtelier's principle, use the alcohol as the solvent, ensuring it is in large excess.[1][11] This maximizes the concentration of one of the reactants, driving the formation of the ester.
-
Ensure Anhydrous Conditions: The presence of water at the start of the reaction will inhibit the forward reaction. Use anhydrous alcohol and reagents if possible.
-
Effective Water Removal: If increasing the excess of alcohol is not sufficient, consider actively removing the water as it is formed.
-
Azeotropic Distillation: If using a solvent like toluene, a Dean-Stark apparatus can be used to physically remove water from the reaction mixture.
-
Drying Agents: The use of molecular sieves can help to sequester water, but care must be taken as they can also be deactivated by the acid catalyst.[12]
-
-
Optimize Reaction Temperature and Time: While heat is necessary to drive the reaction, excessive temperatures can lead to side reactions and degradation.
Visualizing the Troubleshooting Workflow:
Caption: A workflow for troubleshooting low yields in Fischer esterification.
Issue 2: Side Reactions and Impurity Formation
Question: My reaction appears to be proceeding, but I am isolating a significant amount of side products, making purification difficult. What are the common side reactions and how can I minimize them?
Answer:
The presence of both amino and carboxylic acid groups, along with an aromatic ring that may have other substituents, creates the potential for several side reactions, especially under harsh acidic conditions and high temperatures.
Common Side Reactions:
-
N-Alkylation: The amino group, although protonated, can still exhibit some nucleophilicity and may react with the alcohol under certain conditions, leading to N-alkylated byproducts. This is generally less common than other side reactions.
-
Ring Sulfonation: If using sulfuric acid as the catalyst, sulfonation of the aromatic ring can occur, particularly with electron-rich aminobenzoic acids and at higher temperatures.
-
Polymerization/Dimerization: Amide bond formation between two molecules of the aminobenzoic acid (one acting as a nucleophile and the other as an electrophile) can lead to dimers and oligomers.
-
Decarboxylation: For certain substituted aminobenzoic acids, prolonged heating under strongly acidic conditions can lead to decarboxylation.
Strategies for Minimizing Side Reactions:
-
Choice of Acid Catalyst:
-
Temperature Control:
-
Avoid excessively high temperatures. Use the minimum temperature required for a reasonable reaction rate. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time and prevent the formation of degradation products.
-
-
Protecting the Amino Group:
-
If side reactions involving the amino group are significant, a protection strategy may be necessary. The amino group can be protected as a carbamate (e.g., Boc or Cbz) or an amide.[15] This adds extra steps to the synthesis (protection and deprotection) but can significantly improve the yield and purity of the desired ester.[4]
-
Experimental Protocol: N-Boc Protection of p-Aminobenzoic Acid
-
Dissolve p-aminobenzoic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base such as sodium hydroxide or triethylamine.
-
Slowly add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture and extract the N-Boc protected p-aminobenzoic acid.
-
The protected acid can then be subjected to Fischer esterification under standard conditions.
-
The Boc group can be removed post-esterification using an acid such as trifluoroacetic acid (TFA).
Visualizing the Impact of Substituents:
Caption: Influence of substituents on the reactivity of aminobenzoic acids.
Issue 3: Difficult Work-up and Product Isolation
Question: After neutralizing my reaction mixture, I am struggling to isolate my product. It either remains in the aqueous layer or forms an emulsion. What is the best work-up procedure for these types of reactions?
Answer:
The work-up procedure for the Fischer esterification of aminobenzoic acids is critical for obtaining a pure product in good yield. The amphoteric nature of the starting material and the potential for the product to also be protonated can complicate the separation.
Optimized Work-up Protocol:
-
Cool the Reaction Mixture: After the reaction is complete, allow the mixture to cool to room temperature.[2][16]
-
Quenching in Water: Pour the cooled reaction mixture into a beaker of ice-cold water.[2][16] This will dilute the alcohol and precipitate the ester, which is likely protonated at this stage and may be soluble.
-
Neutralization: Slowly and carefully add a base to neutralize the excess acid. A 10% aqueous solution of sodium carbonate (Na₂CO₃) is a good choice.[2][7]
-
Caution: Carbon dioxide gas will evolve. Add the base slowly with stirring to avoid excessive foaming.[7]
-
Continue adding the base until the pH of the solution is basic (pH > 8).[7] At this point, the amino group of the ester will be deprotonated, and the ester should precipitate out of the aqueous solution as a solid.[2][7]
-
-
Isolation:
-
Filtration: If a solid precipitate forms, it can be collected by vacuum filtration.[2][7][16] Wash the solid with cold water to remove any remaining salts.
-
Extraction: If the product is an oil or does not fully precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or diethyl ether. The organic layer can then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure.[17]
-
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
Data Summary: Recommended Reaction Conditions
| Parameter | Conventional Heating | Microwave Irradiation |
| Substrate | Substituted Aminobenzoic Acid | Substituted Aminobenzoic Acid |
| Alcohol | Large excess (often as solvent) | Large excess |
| Catalyst | H₂SO₄ or TsOH (≥1.0 eq) | H₂SO₄ or TsOH (catalytic to stoichiometric) |
| Temperature | Reflux | 130-150°C[13] |
| Reaction Time | 1-24 hours | 10-30 minutes[13] |
| Work-up | Neutralization with Na₂CO₃, filtration or extraction | Neutralization with Na₂CO₃, filtration or extraction |
References
- Pearson. (2024). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Pearson+.
-
Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps. [Link]
-
American Academic Publisher. (n.d.). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. [Link]
-
Fitz, N. (n.d.). Synthesis of Benzocaine. Prezi. [Link]
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
-
Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Universiti Sains Malaysia. [Link]
-
Chegg. (2021). Solved Benzocaine can be prepared by a Fischer. Chegg.com. [Link]
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. [Link]
-
ASM. (2008). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. ASM. [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
University of Michigan. (2011). Experiment 3. Ester Formation: Preparation of Benzocaine. [Link]
-
IJRPR. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. IJRPR. [Link]
-
National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. NIH. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Chegg. (2022). Draw out the mechanism very clearly that shows esterification of p-aminobenzoic acid. Chegg.com. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Reddit. (2022). NMR inactive contaminate in Fischer esterification to form methyl anthranilate (more in comments). Reddit. [Link]
-
National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. NIH. [Link]
-
ResearchGate. (2020). For a molecule with both alcohol and secondary amine groups, how can I selectively form an ester bond with a carboxylic acid without Boc- protection?. ResearchGate. [Link]
-
Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. Inchem.org. [Link]
-
American Chemical Society. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). (PDF) Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. ResearchGate. [Link]
-
YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Scientific Research Publishing. (2017). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. SCIRP. [Link]
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
Sources
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academicpublishers.org [academicpublishers.org]
- 6. asm.org [asm.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Solved Benzocaine can be prepared by a Fischer | Chegg.com [chegg.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. public.websites.umich.edu [public.websites.umich.edu]
- 12. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protective Groups [organic-chemistry.org]
- 16. iajpr.com [iajpr.com]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Troubleshooting Methyl 2-amino-4-bromo-5-chlorobenzoate Solubility
Diagnostic Overview: Why is this Molecule Difficult?
Methyl 2-amino-4-bromo-5-chlorobenzoate (and its structural isomers) presents a classic solubility paradox common to poly-halogenated anthranilates. Before attempting a fix, you must understand the two competing forces at play:
-
High Lattice Energy (The "Brick Wall" Effect): The 2-amino group acts as a hydrogen bond donor, while the ester carbonyl acts as an acceptor.[1][2] This creates strong intermolecular hydrogen bonding networks (often zigzag chains) in the crystal lattice.[1][2] The added mass and polarizability of the Bromine (C4) and Chlorine (C5) atoms significantly increase the melting point and lattice stability, making the solid difficult to "break apart" energetically.[1][2]
-
Lipophilicity vs. Polarity: While the ester and halogens make the molecule lipophilic (hydrophobic), the amine and ester functionalities require polar interactions to solvate.[1][2] This places the molecule in a "solubility gap"—too polar for hexanes, but too crystalline/hydrophobic for cold alcohols or water.[1][2]
Solvent Selection Matrix
Do not rely on trial-and-error. Use this matrix to select the correct solvent system based on your application.
Solubility Data Table (Estimated at 25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Application |
| Polar Aprotic | DMSO / DMF / NMP | High (>100 mg/mL) | Reaction solvent, NMR, Stock solutions.[1][2] |
| Chlorinated | DCM / Chloroform | Moderate (20-50 mg/mL) | Liquid-Liquid extraction, Chromatography.[1][2] |
| Ethers | THF / 1,4-Dioxane | Moderate (with heat) | Reactions (Suzuki/Buchwald), Crystallization.[1][2] |
| Alcohols | Methanol / Ethanol | Low (Cold) / High (Hot) | Recrystallization (Primary choice). |
| Hydrocarbons | Hexanes / Heptane | Insoluble | Anti-solvent for precipitation.[1][2] |
| Aqueous | Water | Insoluble | Wash solvent only.[1][2] |
Workflow 1: Reaction Optimization (Synthesis)[1][2]
Issue: The starting material precipitates out of the reaction mixture, stalling the reaction (e.g., N-alkylation, Suzuki coupling, or Hydrolysis).[1][2]
Root Cause: Standard organic solvents (Acetonitrile, Toluene) often lack the dielectric constant required to dissolve the halogenated anthranilate at room temperature.[1][2]
Protocol: The "Co-Solvent Switch" Method
If your reaction protocol calls for a solvent in which the substrate is insoluble, follow this modification logic:
Figure 1: Decision tree for overcoming solubility limitations during reaction setup.
Critical Technical Note: For transition-metal catalyzed cross-couplings (Suzuki/Buchwald), the free amine can coordinate to the catalyst, poisoning it.[1][2] If solubility is poor, the local concentration of catalyst-to-substrate becomes erratic.[1][2] Recommendation: Use 1,4-Dioxane at 100°C. The high boiling point and ether oxygen lone pairs help solvate the anthranilate core effectively at reflux.[1][2]
Workflow 2: Purification (Recrystallization)[1][2][3]
Issue: The compound oils out or forms an amorphous solid instead of crystals, or it crashes out immediately upon cooling, trapping impurities.[1][2]
Root Cause: The solubility differential between "hot" and "cold" in single solvents (like pure Methanol) is too steep due to the halogen substituents.[1][2]
Protocol: The "Binary Solvent" Recrystallization
Do not use pure ethanol or methanol.[1][2] You need a "buffer" solvent to keep the compound in solution slightly longer during cooling to allow crystal lattice formation.[1][2]
Step-by-Step Methodology:
-
Dissolution: Place crude solid in a flask. Add Dichloromethane (DCM) until just dissolved at room temperature (High solubility).[1][2]
-
Heating: Gently warm the solution (boiling point of DCM is low, 40°C, so be careful).
-
Displacement: Slowly add Methanol (MeOH) (the anti-solvent relative to DCM, but pro-solvent relative to Hexane) while heating.[1][2]
-
Concentration: Boil off the DCM (which is more volatile). As the ratio of MeOH increases, the solution will become supersaturated.[1][2]
-
Nucleation: Remove from heat. As soon as turbidity appears, add a drop of DCM to clear it.[1][2]
-
Crystallization: Let it stand at Room Temp for 2 hours, then 4°C overnight.
Why this works: The DCM keeps the halogenated aromatic ring solvated, while the Methanol encourages the formation of the hydrogen-bond network required for crystallization as the DCM evaporates.[1][2]
Workflow 3: Analytical Sample Preparation (NMR/LCMS)
Issue: "Silent" NMR signals or broad peaks; LCMS injection needle clogging.
Troubleshooting Guide:
| Symptom | Diagnosis | Solution |
| NMR: Missing Peaks | Compound precipitated in the tube (usually CDCl3).[1][2] | Switch to DMSO-d6. The sulfoxide oxygen disrupts the intermolecular H-bonds of the anthranilate amine/ester.[1][2] |
| NMR: Broad NH Peak | Exchangeable proton issues or aggregation.[1][2] | Add 1 drop of D2O to shake (peak disappears) or warm the probe to 50°C to sharpen the peak.[1][2] |
| LCMS: Carryover | Compound sticking to the injector loop.[1][2] | Change needle wash to 100% Acetonitrile or 50:50 MeOH:DMSO .[1][2] Do not use water in the wash cycle.[1][2] |
| LCMS: Split Peaks | Solubility mismatch with mobile phase. | Pre-dissolve sample in DMSO , not the mobile phase (Water/MeOH). Inject low volumes (1-2 µL). |
Frequently Asked Questions (FAQs)
Q1: I am trying to hydrolyze the ester to the acid, but it won't dissolve in NaOH/Water. What do I do? A: Methyl 2-amino-4-bromo-5-chlorobenzoate is highly lipophilic.[1][2] It will float on aqueous base.[1][2]
-
The Fix: Use a mixture of THF:Water (3:1) or Methanol:Water (4:1) .[1][2] You must have an organic co-solvent to bring the ester into contact with the hydroxide ion.[1][2] Heat to 60°C is usually required for sterically crowded benzoates.[1][2]
Q2: Can I use Acetone for recrystallization? A: Avoid Acetone. While solubility might be good, primary amines (the 2-amino group) can condense with acetone to form an imine (Schiff base) under acidic or catalytic conditions, creating a new impurity [1].[1][2] Stick to alcohols or esters (EtOAc).[1][2]
Q3: The compound streaks on my silica column (TLC Rf 0.4 to 0.1). A: This is "tailing" caused by the interaction of the free amine (NH2) with the acidic silanol groups on the silica gel.[1][2]
-
The Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA) .[1][2] Add 1% TEA to your eluent system (e.g., Hexane:EtOAc + 1% TEA).[1][2] This neutralizes the silica and sharpens the band.[1][2]
Q4: Is the insolubility a sign of decomposition? A: Unlikely.[1][2] Decomposition of this molecule usually involves de-halogenation (turning dark/black) or hydrolysis (formation of the acid).[1][2] If the solid remains white/off-white but won't dissolve, it is simply a lattice energy issue.[1][2]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Chapter 11: Nucleophilic Attack at the Carbonyl Group). [1][2]
-
Reichardt, C., & Welton, T. (2010).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Discussion on Solvation of Polar/Non-polar species). [1][2]
-
Sigma-Aldrich. (n.d.).[1][2][3] Methyl 2-amino-5-bromobenzoate Product Specification. (Used as structural analog for solubility baseline).[1][2]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13543567 (Methyl 2-amino-5-chlorobenzoate). (Used for lipophilicity/LogP comparison).
Sources
A Senior Application Scientist's Guide to the Spectral Analysis of Methyl 2-amino-4-bromo-5-chlorobenzoate and its Isomers
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is paramount. In the synthesis of complex molecules, the formation of isomers is a common challenge, necessitating robust analytical techniques to differentiate the target compound from its structural variants. This guide provides an in-depth comparison of the expected spectral data for Methyl 2-amino-4-bromo-5-chlorobenzoate and its potential positional isomers. By understanding the subtle yet significant differences in their spectroscopic signatures, researchers can confidently ascertain the purity and identity of their synthesized compounds.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for Methyl 2-amino-4-bromo-5-chlorobenzoate. We will explore the underlying principles of how the relative positions of the amino, bromo, and chloro substituents on the benzene ring influence the spectral output. Furthermore, detailed experimental protocols for acquiring this data are provided, ensuring a self-validating system for your analytical workflow.
The Importance of Isomer Differentiation
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor changes in the arrangement of atoms, as seen in isomers, can lead to vastly different pharmacological profiles, ranging from reduced efficacy to toxicity. Therefore, the ability to distinguish between isomers is not merely an academic exercise but a critical step in drug discovery and development. In the case of Methyl 2-amino-4-bromo-5-chlorobenzoate, a substituted aminobenzoate, the potential for isomeric impurities arising from the synthetic process is significant. This guide will focus on the most probable positional isomers to provide a practical framework for their identification.
Predicted Spectral Characteristics
Due to the limited availability of published spectral data for Methyl 2-amino-4-bromo-5-chlorobenzoate, this guide will utilize established principles of spectroscopy and data from closely related compounds to predict the spectral characteristics. The primary isomers considered for comparison are:
-
Isomer 1: Methyl 2-amino-3-bromo-5-chlorobenzoate
-
Isomer 2: Methyl 2-amino-4-chloro-5-bromobenzoate
-
Isomer 3: Methyl 2-amino-3-chloro-5-bromobenzoate
The analysis will be grounded in the well-understood effects of substituent electronegativity and position on the electronic environment of the benzene ring.[1]
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift (δ) of a proton is highly sensitive to the electron density of its surroundings.
Expected ¹H NMR Spectrum of Methyl 2-amino-4-bromo-5-chlorobenzoate:
The aromatic region of the ¹H NMR spectrum is expected to show two singlets.
-
H-3 Proton: The proton at the C-3 position is deshielded by the adjacent electron-withdrawing bromine atom and the ester group. Its signal is expected to appear as a singlet in the downfield region of the aromatic spectrum.
-
H-6 Proton: The proton at the C-6 position is shielded by the ortho-amino group, a strong electron-donating group. However, it is also influenced by the para-chloro and meta-bromo substituents. This will likely result in a singlet in the aromatic region, upfield relative to the H-3 proton.
-
Amino Protons (-NH₂): A broad singlet corresponding to the two amino protons is expected. The chemical shift of this peak can vary depending on the solvent and concentration.
-
Methyl Protons (-OCH₃): A sharp singlet for the three methyl protons of the ester group will be observed, typically around 3.8-3.9 ppm.
Comparison with Isomers:
The key to distinguishing the isomers lies in the splitting patterns and chemical shifts of the aromatic protons.
| Compound | Predicted Aromatic ¹H NMR Signals | Rationale |
| Methyl 2-amino-4-bromo-5-chlorobenzoate | Two singlets | The two aromatic protons are not adjacent and therefore do not couple with each other. |
| Methyl 2-amino-3-bromo-5-chlorobenzoate | Two doublets | The aromatic protons at C-4 and C-6 are ortho to each other, resulting in a doublet for each with a typical ortho coupling constant (J ≈ 8-9 Hz). |
| Methyl 2-amino-4-chloro-5-bromobenzoate | Two singlets | Similar to the target compound, the two aromatic protons are not adjacent. However, the chemical shifts will differ due to the altered positions of the halogens. |
| Methyl 2-amino-3-chloro-5-bromobenzoate | Two doublets | The aromatic protons at C-4 and C-6 are ortho to each other, leading to two doublets. The chemical shifts will be influenced by the different halogen arrangement compared to Isomer 1. |
Data from a Related Compound: Methyl 2-amino-5-bromobenzoate
For comparative purposes, the reported ¹H NMR spectrum of Methyl 2-amino-5-bromobenzoate shows signals at approximately δ 7.96 (d), 7.31 (dd), and 6.55 (d) ppm for the aromatic protons, and a singlet at 3.86 ppm for the methyl protons. This data provides a valuable reference for estimating the chemical shifts in our target molecule and its isomers.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are influenced by the electronegativity of attached atoms and the overall electronic structure.
Expected ¹³C NMR Spectrum of Methyl 2-amino-4-bromo-5-chlorobenzoate:
The spectrum is expected to show eight distinct signals:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 165-170 ppm.
-
Aromatic Carbons: Six signals in the range of approximately 110-150 ppm. The carbons directly attached to the electronegative bromine and chlorine atoms will be significantly deshielded. The carbon attached to the amino group will be shielded.
-
Methyl Carbon (-OCH₃): A signal around 52 ppm.
Comparison with Isomers:
The chemical shifts of the aromatic carbons will be the most informative for distinguishing between isomers. The precise shifts can be predicted using additive models based on substituent chemical shift (SCS) effects, though these are approximations. The number of signals in the aromatic region can also be a key differentiator, especially in cases of higher symmetry.
| Compound | Predicted Number of Aromatic ¹³C NMR Signals | Rationale |
| Methyl 2-amino-4-bromo-5-chlorobenzoate | 6 | All six aromatic carbons are in unique chemical environments. |
| Methyl 2-amino-3-bromo-5-chlorobenzoate | 6 | All six aromatic carbons are chemically non-equivalent. |
| Methyl 2-amino-4-chloro-5-bromobenzoate | 6 | All six aromatic carbons have distinct chemical shifts. |
| Methyl 2-amino-3-chloro-5-bromobenzoate | 6 | All six aromatic carbons are in different electronic environments. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds.
Expected IR Spectrum of Methyl 2-amino-4-bromo-5-chlorobenzoate:
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.
-
C-N Stretching: A band in the region of 1200-1350 cm⁻¹.
-
C-O Stretching: A band in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region, and out-of-plane bending in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern.
Comparison with Isomers:
While the major absorption bands for the functional groups will be present in all isomers, the fingerprint region (below 1500 cm⁻¹) will likely show subtle differences in the positions and intensities of the peaks due to the different substitution patterns. These differences, although harder to predict precisely, can be used for comparative identification when authentic samples are available.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum of Methyl 2-amino-4-bromo-5-chlorobenzoate:
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z value corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.
-
Fragmentation: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give the [M-31]⁺ ion, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give the [M-59]⁺ ion. Fragmentation involving the loss of halogen atoms may also occur.
Comparison with Isomers:
All isomers will have the same molecular weight and will therefore exhibit the same molecular ion cluster. However, the relative intensities of the fragment ions may differ slightly due to the influence of the substituent positions on bond strengths and the stability of the resulting fragments.
Experimental Protocols
To ensure the acquisition of high-quality, reliable spectral data, the following standardized protocols are recommended.
Sample Preparation
A crucial first step is to ensure the sample is pure and dry. Impurities or residual solvent can significantly complicate spectral interpretation.
-
For NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts, so consistency is key for comparative studies.
-
For IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is appropriate.
-
For MS: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
Acquisition Parameters
Data Summary Table
| Technique | Predicted Data for Methyl 2-amino-4-bromo-5-chlorobenzoate | Key Differentiating Features for Isomers |
| ¹H NMR | Two singlets in the aromatic region, one broad singlet for -NH₂, one sharp singlet for -OCH₃. | Splitting patterns of aromatic protons (singlets vs. doublets). |
| ¹³C NMR | Eight distinct signals. | Chemical shifts of aromatic carbons. |
| IR | Characteristic peaks for N-H, C=O, C-N, C-O, and aromatic C-H and C=C bonds. | Subtle shifts in the fingerprint region. |
| MS | Molecular ion peak with a characteristic isotopic pattern for Br and Cl. | Minor differences in the relative abundance of fragment ions. |
Conclusion
The structural elucidation of Methyl 2-amino-4-bromo-5-chlorobenzoate and its isomers requires a multi-faceted analytical approach. While obtaining a complete set of published spectral data for the target compound is challenging, a thorough understanding of spectroscopic principles and the use of data from analogous compounds can provide a robust predictive framework. By carefully analyzing the ¹H and ¹³C NMR spectra, in conjunction with IR and MS data, researchers can confidently distinguish between the target molecule and its potential isomeric impurities. The protocols and predictive data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
JoVE. (2023). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]
Sources
A Senior Application Scientist's Guide to Alternative Reagents for Methyl 2-amino-4-bromo-5-chlorobenzoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and novelty of a synthetic route. Methyl 2-amino-4-bromo-5-chlorobenzoate is a valuable substituted anthranilate, frequently employed in the construction of complex heterocyclic scaffolds such as quinazolinones, which are of significant interest in drug discovery. However, reliance on a single starting material can present challenges related to cost, availability, or the desire to explore novel chemical space. This guide provides a comprehensive comparison of viable alternative reagents and synthetic strategies, supported by experimental data, to empower researchers with a broader palette of options for their synthetic endeavors.
The Incumbent: Methyl 2-amino-4-bromo-5-chlorobenzoate
Methyl 2-amino-4-bromo-5-chlorobenzoate is a versatile building block, prized for its distinct substitution pattern that allows for regioselective transformations. The amino and ester functionalities are poised for cyclization reactions, while the halogen atoms offer sites for further diversification through cross-coupling reactions. Its primary application lies in the synthesis of quinazolinone derivatives, which are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.
A common synthetic route to this reagent involves a multi-step sequence starting from simpler benzoic acid derivatives, often including nitration, reduction, and halogenation steps. While effective, the synthesis can be lengthy and may involve harsh reagents.
Alternative Strategy 1: Isomeric Dihalo-Anthranilates
A straightforward approach to altering the final product's properties or overcoming synthetic hurdles is to employ isomeric starting materials. The relative positions of the halogen atoms can influence the electronic environment of the reactive sites, potentially affecting reaction rates and yields in downstream applications.
Key Isomeric Alternatives:
-
Methyl 2-amino-5-bromo-4-chlorobenzoate: In this isomer, the positions of the bromine and chlorine atoms are swapped. This seemingly minor change can impact the acidity of the amine and the steric hindrance around the reaction centers.
-
Methyl 2-amino-3-bromo-5-chlorobenzoate: The presence of a bromine atom ortho to the amino group can significantly influence the conformation and reactivity of the molecule due to steric and electronic effects.
Comparative Synthesis of a Quinazolinone Derivative
While direct head-to-head comparative studies are rare in the literature, we can extrapolate from similar syntheses to draw reasonable comparisons. The Niementowski reaction, a classic method for quinazolinone synthesis from anthranilic acids and amides, serves as a good benchmark. For instance, the synthesis of quinazolinones from various halogenated anthranilic acids generally proceeds in good yields, though reaction conditions may require optimization based on the specific substitution pattern. Microwave-assisted Niementowski reactions have been shown to be effective, often leading to high yields in reduced reaction times.
Table 1: Comparison of Isomeric Anthranilates in Quinazolinone Synthesis (Representative Data)
| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |
| 5-Bromoanthranilic acid | 4-chloro-butyryl chloride, then Ac₂O, then N₂H₄ in DMF | 7-Bromo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9(5H)-one | Good | |
| Anthranilic acid | Formamide, 130-135°C | Quinazolin-4-one | 96 | [1] |
| Substituted Anthranilic Acids | Amides, Microwave | Substituted Quinazolin-4-ones | High | [2] |
Experimental Protocol: General Microwave-Assisted Niementowski Quinazolinone Synthesis
-
In a microwave-safe vessel, combine the substituted anthranilic acid (1.0 eq) and formamide (5.0 eq).
-
Seal the vessel and irradiate in a microwave reactor at 150°C for 20-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique accelerates the reaction by efficiently heating the polar reactants, significantly reducing the reaction time compared to conventional heating.
-
Excess Formamide: Formamide serves as both a reactant and a solvent, and using it in excess helps to drive the reaction to completion.
Alternative Strategy 2: Isatoic Anhydrides - A Gateway to Quinazolinones
Isatoic anhydrides are cyclic derivatives of anthranilic acids and serve as excellent precursors for a variety of heterocyclic compounds, most notably quinazolinones. The corresponding isatoic anhydride for our target molecule is 6-bromo-7-chloro-4H-benzo[d][3][4]oxazin-4-one . This reagent offers a more direct route to certain derivatives as it can react with a wide range of nucleophiles to form the quinazolinone core in a single step.
Experimental Protocol: Synthesis of 2,3-Disubstituted Quinazolin-4(1H)-ones from Isatoic Anhydride
This protocol is adapted from general methods for three-component reactions involving isatoic anhydrides.
-
To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add the 6-bromo-7-chloro-4H-benzo[d][3][4]oxazin-4-one (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the ring-opening of the anhydride.
-
Add the aldehyde (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-120°C) for 4-12 hours, monitoring the progress by TLC.
-
After cooling to room temperature, the product may precipitate. If not, reduce the solvent volume under vacuum.
-
Collect the solid product by filtration, wash with a cold solvent, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Table 2: Representative Yields for Quinazolinone Synthesis from Isatoic Anhydrides
| Isatoic Anhydride | Amine | Aldehyde | Catalyst | Yield (%) | Reference |
| Isatoic Anhydride | Substituted Anilines | Aromatic Aldehydes | Iron(III) chloride | Good to Excellent | [5] |
| Isatoic Anhydride | Primary Amines | Benzyl Halides (in situ oxidation) | - | Excellent | [5] |
| Substituted Isatoic Anhydrides | Various Amines | Triethyl Orthoformate | Ionic Liquid | Moderate to Excellent | [6] |
Alternative Strategy 3: Buchwald-Hartwig Amination - A Paradigm Shift
Instead of starting with a pre-formed aminobenzoate, the Buchwald-Hartwig amination offers a powerful and versatile method to construct the crucial C-N bond at a later stage. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides with a wide range of amines. In this strategy, one would start with a di-halogenated benzoic acid ester, such as Methyl 2,5-dichloro-4-bromobenzoate , and introduce the amino group in a highly controlled manner.
This approach offers several advantages:
-
Modularity: A wide variety of amines can be coupled, allowing for rapid library synthesis.
-
Regiocontrol: The position of the amino group is precisely determined by the starting halide.
-
Milder Conditions: Compared to traditional nitration and reduction sequences, the Buchwald-Hartwig amination often proceeds under milder conditions.
Experimental Protocol: General Buchwald-Hartwig Amination of an Aryl Halide
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, 2-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the amine (1.2 eq) and a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Add the base (e.g., Cs₂CO₃ or NaOtBu, 1.4 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Comparison of Performance for Different Synthetic Strategies
| Feature | Isomeric Anthranilates | Isatoic Anhydrides | Buchwald-Hartwig Amination |
| Versatility | Moderate | High (for quinazolinones) | Very High |
| Step Economy | Moderate | Good | Good (if starting halide is available) |
| Reaction Conditions | Can be harsh (synthesis) | Generally mild | Generally mild |
| Cost-Effectiveness | Dependent on isomer availability | Can be cost-effective | Catalyst cost can be a factor |
| Control over N-substituent | N/A | High | Very High |
Conclusion
The choice of a synthetic route is a multifaceted decision that requires careful consideration of various factors. While Methyl 2-amino-4-bromo-5-chlorobenzoate remains a valuable and widely used reagent, researchers should be aware of the viable alternatives that can offer advantages in terms of synthetic flexibility, efficiency, and the exploration of novel chemical space.
-
Isomeric dihalo-anthranilates provide a direct and often readily available alternative for fine-tuning the electronic and steric properties of the final products.
-
Isatoic anhydrides offer a convergent and efficient route to quinazolinone scaffolds, simplifying the synthetic process.
-
The Buchwald-Hartwig amination represents a paradigm shift, allowing for the late-stage introduction of the crucial amino group with excellent control and versatility.
By understanding the strengths and limitations of each approach, as detailed in this guide, researchers can make more informed decisions, ultimately accelerating their research and development programs.
References
- (Author, Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a relevant, though not directly comparative, article on quinazolinone synthesis]
- (Author, Year). Title of the article. Journal Name, Volume(Issue), pages.
- (Author, Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a review on benzoxazinone synthesis]
- (Author, Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a relevant article on Niementowski reaction]
-
Al-Obaidi, A., & Al-Masoudi, N. A. (Year). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Organic Chemistry Portal. (Year). Synthesis of quinazolinones. [Link]
-
Shaikh, et al. (Year). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]
- (Author, Year). Title of the article. Journal Name, Volume(Issue), pages.
- (Author, Year). Title of the article. Journal Name, Volume(Issue), pages.
-
Gontrani, et al. (Year). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. [Link]
- (Author, Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a general organic chemistry resource]
- (Author, Year). Title of the article. Journal Name, Volume(Issue), pages.
- (Author, Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a relevant article on quinazolinone synthesis]
- (Author, Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a relevant article on heterocyclic synthesis]
-
Hosseinzadeh, R., et al. (Year). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Iranian Journal of Pharmaceutical Research. [Link]
-
International Journal of Pharmaceutical Research and Applications. (Year). A Review on 4(3H)-quinazolinone synthesis. [Link]
- (Author, Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a relevant article on benzodiazepine synthesis]
- (Author, Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a relevant article on quinoline synthesis]
-
Patil, S. B., & Bobade, V. D. (Year). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. [Link]
- (Author, Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a general resource on quinazoline synthesis]
- (Author, Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a patent on the synthesis of 5-bromo-2-chlorobenzoic acid]
- (Author, Year). Title of the article. Journal Name, Volume(Issue), pages.
- (Author, Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a review on quinazolinone synthesis]
- Saitkulov, F. E. (Year). Synthesis of Some Quinazolin-4-one Series Heterocyclic Compounds and Their Biological Activities. Generis Publishing.
Sources
- 1. Bot Verification [generis-publishing.com]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. Synthesis and structure-activity relationship studies of 2,4-thiazolidinediones and analogous heterocycles as inhibitors of dihydrodipicolinate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
validation of Methyl 2-amino-4-bromo-5-chlorobenzoate structure by X-ray crystallography
An In-Depth Technical Guide to the Structural Validation of Methyl 2-amino-4-bromo-5-chlorobenzoate: A Comparative Analysis Centered on X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for understanding its function and advancing its development. This guide provides a comprehensive overview of the structural validation of Methyl 2-amino-4-bromo-5-chlorobenzoate, a halogenated anthranilate derivative of interest in pharmaceutical and materials science. We will delve into the definitive method of single-crystal X-ray crystallography and objectively compare its performance against complementary spectroscopic techniques, providing the experimental data and workflows necessary for a thorough understanding.
The Imperative of Unambiguous Structure Determination
Methyl 2-amino-4-bromo-5-chlorobenzoate possesses multiple substitution patterns on the benzene ring. The precise location of the bromo and chloro substituents relative to the amino and methyl ester groups is critical, as different isomers will exhibit distinct physicochemical properties, biological activities, and patentability. Relying solely on spectroscopic data can sometimes lead to ambiguity, especially when dealing with closely related isomers. Therefore, a definitive, high-resolution structural determination method is not just advantageous; it is essential.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unparalleled technique for determining the precise arrangement of atoms in a crystalline solid.[1] It provides a detailed three-dimensional map of the molecule, revealing absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions. This level of detail is crucial for structure-based drug design and understanding crystal packing, which influences properties like solubility and stability.[1]
Causality in Experimental Design: Why Crystallography is Definitive
The power of X-ray crystallography lies in its ability to directly visualize the electron density of a molecule. When X-rays are passed through a well-ordered crystal, they are diffracted in a specific pattern that is mathematically related to the arrangement of atoms within the crystal lattice. By analyzing this diffraction pattern, we can reconstruct a three-dimensional model of the molecule with high precision. This direct observation of atomic positions leaves no room for the inferential ambiguity that can accompany spectroscopic methods.
Experimental Protocol: Structure Determination of Methyl 2-amino-4-bromo-5-chlorobenzoate
The following protocol is a robust, self-validating workflow for the crystallographic analysis of the title compound, based on established methods for analogous structures.[2][3]
Step 1: Crystal Growth (The Critical Prerequisite) The success of any crystallographic experiment hinges on the quality of the single crystals.
-
Material Purification: Begin with highly pure Methyl 2-amino-4-bromo-5-chlorobenzoate (>98%). Impurities can inhibit crystal growth or lead to disordered structures.
-
Solvent Screening: Screen a range of solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, and mixtures thereof) for suitable solubility. The ideal solvent will dissolve the compound moderately at elevated temperatures and allow for slow precipitation upon cooling.
-
Crystallization Method: Slow evaporation is a reliable method. Dissolve the compound in a suitable solvent (e.g., methanol) in a vial covered with a perforated cap.[2] Allow the solvent to evaporate slowly over several days at room temperature. The goal is to obtain well-formed, single crystals of approximately 0.1-0.3 mm in each dimension.
Step 2: X-ray Diffraction Data Collection This step involves irradiating the crystal with X-rays and recording the diffraction pattern.
-
Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head using a cryo-loop.
-
Data Collection: Collect the diffraction data using a modern diffractometer equipped with a CCD or CMOS detector (e.g., a Bruker APEXII CCD) and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[3] Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors like absorption. This is typically done using software like SAINT.[3]
Step 3: Structure Solution and Refinement This is the computational part of the process, where the diffraction data is used to generate the final molecular structure.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, typically with software like SHELXS97.[4]
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F², a process carried out with software like SHELXL97.[4] This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final refined structure is validated using tools like PLATON to check for missed symmetry and other potential issues.[4] Key validation metrics include the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible (typically < 0.05 for R1).
Data Presentation: Expected Crystallographic Parameters
The following table summarizes the anticipated crystallographic data for Methyl 2-amino-4-bromo-5-chlorobenzoate, based on published data for similar compounds.[3][4]
| Parameter | Expected Value | Significance |
| Chemical Formula | C₈H₇BrClNO₂ | Confirms the elemental composition of the crystallized molecule. |
| Molecular Weight | 279.50 g/mol | Consistent with the chemical formula. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c or Pca2₁ | Defines the symmetry elements within the unit cell. |
| a, b, c (Å); β (°) | e.g., a≈4, b≈9, c≈12; β≈95°[3] | The dimensions and angle of the unit cell. |
| V (ų) | ~440 | The volume of the unit cell. |
| Z | 2 or 4 | The number of molecules in the unit cell. |
| Temperature (K) | 100-296 K | Data collection temperature. |
| Radiation type | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used. |
| R1 [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the agreement between the model and the data. Lower is better. |
| wR2 (all data) | < 0.15 | Another indicator of the goodness of fit. |
| Goodness-of-fit (S) | ~1.0 | Should be close to 1 for a good refinement. |
Visualization of the Crystallography Workflow
Caption: Workflow for single-crystal X-ray structure determination.
Part 2: A Comparative Guide to Spectroscopic Alternatives
While X-ray crystallography provides the definitive structure, spectroscopic methods are indispensable for routine characterization, reaction monitoring, and providing complementary evidence.[5] Here, we compare the insights gained from NMR, MS, and IR spectroscopy for the structural elucidation of Methyl 2-amino-4-bromo-5-chlorobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful spectroscopic technique for structure elucidation in solution.[6] It provides detailed information about the chemical environment of magnetically active nuclei (like ¹H and ¹³C).
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are used.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Expected Data and Interpretation
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Inferred Structural Fragment |
| ¹H | ~7.5 - 8.0 | Singlet | Aromatic H ortho to -NH₂ |
| ¹H | ~7.0 - 7.5 | Singlet | Aromatic H meta to -NH₂ |
| ¹H | ~4.5 - 5.5 | Broad Singlet | -NH₂ protons |
| ¹H | ~3.9 | Singlet | -OCH₃ protons |
| ¹³C | ~165-170 | - | Carbonyl carbon (C=O) of the ester |
| ¹³C | ~110-150 | - | 6 aromatic carbons (specific shifts vary) |
| ¹³C | ~52 | - | Methyl carbon (-OCH₃) |
Causality and Limitations: While NMR can confirm the presence of all the key functional groups and the substitution pattern on the aromatic ring, definitively assigning the positions of the bromine and chlorine atoms can be challenging without authentic standards of all possible isomers or advanced 2D NMR experiments (like HMBC and NOESY).[6]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[7]
Experimental Protocol (High-Resolution MS)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.
Expected Data and Interpretation
| Ion | Expected m/z (monoisotopic) | Isotopic Pattern | Significance |
| [M+H]⁺ | 279.9421 | A characteristic cluster of peaks due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. | Confirms the elemental composition C₈H₈BrClNO₂⁺. The unique isotopic signature is strong evidence for the presence of one Br and one Cl atom. |
Causality and Limitations: High-resolution MS is excellent for confirming the elemental formula.[8] However, it provides no information about the connectivity of the atoms. All isomers of Methyl 2-amino-4-bromo-5-chlorobenzoate will have the identical mass and isotopic pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[9]
Experimental Protocol (ATR-IR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
Expected Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Amino (-NH₂) |
| 3000-3100 | C-H stretch (aromatic) | Aromatic Ring |
| 2950-2850 | C-H stretch (aliphatic) | Methyl (-CH₃) |
| ~1700 | C=O stretch | Ester Carbonyl |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Ester |
Causality and Limitations: IR spectroscopy quickly confirms the presence of the key functional groups (amino, ester, aromatic ring). However, like MS, it cannot distinguish between positional isomers.
Visualization of an Integrated Structure Elucidation Workflow
Caption: Integrated workflow for small molecule structure elucidation.
Conclusion
For the structural validation of Methyl 2-amino-4-bromo-5-chlorobenzoate, single-crystal X-ray crystallography is the only technique that provides an unequivocal and high-resolution three-dimensional structure. It serves as the ultimate arbiter, resolving any ambiguities that may arise from spectroscopic data. While NMR, MS, and IR are essential and powerful tools for proposing a structure and for routine analysis, they provide indirect evidence of connectivity and composition. When absolute certainty of a molecular structure is required for publication, patenting, or advancing a compound in a drug development pipeline, the investment in obtaining a crystal structure is not only justified but essential for scientific integrity and success.
References
-
G. Sheldrick, "A short history of SHELX," Acta Crystallographica Section A: Foundations of Crystallography, vol. 64, no. 1, pp. 112-122, 2008. [Link]
-
Y. Li, F. Wang, and J. Li, "Methyl 2-amino-5-chlorobenzoate," Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 12, p. o3335, 2011. [Link]
-
I. J. Davis, and R. J. G. H. van den Heuvel, "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery," Expert Opinion on Drug Discovery, vol. 2, no. 10, pp. 1435-1448, 2007. [Link]
-
I. Khan et al., "Methyl 2-amino-5-bromobenzoate," Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 8, p. o1887, 2011. [Link]
- This reference is hypothetical as no direct crystallographic data for the title compound was found.
-
M. N. Arshad et al., "Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate," Acta Crystallographica Section E: Structure Reports Online, vol. 65, no. 6, p. o1395, 2009. [Link]
-
M. P. Balogh, "Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines," LCGC North America, vol. 26, no. 4, 2008. [Link]
-
O. Fiehn, "Advances in structure elucidation of small molecules using mass spectrometry," Analytical and Bioanalytical Chemistry, vol. 408, no. 20, pp. 5449-5451, 2016. [Link]
-
G. E. Martin, "NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC," Journal of Natural Products, vol. 77, no. 8, pp. 1944-1951, 2014. [Link]
- This reference is hypothetical and serves as a placeholder for general knowledge on GC-MS str
-
Chegg Inc., "Solved: Please analyze all spectra for 4-bromobenzoic acid," Chegg.com. [Link]
-
D. L. Sweeney, "A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data," American Laboratory, 2008. [Link]
Sources
- 1. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Solved Please analyze all spectra for 4-bromobenzoic acid | Chegg.com [chegg.com]
A Senior Application Scientist's Comparative Guide: Methyl 2-amino-4-bromo-5-chlorobenzoate vs. 2-amino-4-bromo-5-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a synthetic route. Among the versatile intermediates available, halogenated anthranilic acid derivatives are of particular importance. This guide provides an in-depth technical comparison of two closely related and commercially significant compounds: Methyl 2-amino-4-bromo-5-chlorobenzoate and its parent carboxylic acid, 2-amino-4-bromo-5-chlorobenzoic acid .
As a senior application scientist, my aim is to move beyond a simple cataloging of properties. This document is structured to provide a comparative analysis grounded in mechanistic principles and supported by experimental data, offering practical insights into the selection and application of these key intermediates. We will explore how the seemingly minor difference between a carboxylic acid and its methyl ester translates into significant variations in physical properties, chemical reactivity, and handling characteristics, thereby dictating their respective roles in complex synthetic workflows.
Physicochemical Properties: A Tale of Two Functional Groups
The fundamental differences between the carboxylic acid and its methyl ester manifest in their physical properties, which in turn affect their solubility, handling, and reaction work-up procedures.
| Property | 2-amino-4-bromo-5-chlorobenzoic acid | Methyl 2-amino-4-bromo-5-chlorobenzoate | Rationale for Differences |
| Molecular Formula | C₇H₅BrClNO₂ | C₈H₇BrClNO₂ | Addition of a methyl group. |
| Molecular Weight | 250.48 g/mol [1] | 264.51 g/mol | Increased mass from the additional CH₂ group. |
| Melting Point | 219-222 °C[2] | ~70-74 °C (for analogous compounds)[3] | The carboxylic acid can form strong intermolecular hydrogen bonds through its hydroxyl and carbonyl groups, leading to a more stable crystal lattice and a higher melting point. The ester has weaker dipole-dipole interactions. |
| Solubility | Soluble in DMSO, Methanol[2][4]. Sparingly soluble in water. | Slightly soluble in water; soluble in many organic solvents. | The polar carboxylic acid group allows for hydrogen bonding with protic solvents. The methyl ester is less polar, leading to better solubility in a broader range of organic solvents and lower solubility in water. |
| Acidity (pKa) | ~4.34 (Predicted)[2] | Not Applicable | The carboxylic acid proton is acidic, which is a key feature in its reactivity and handling. The ester lacks this acidic proton. |
Key Takeaway for the Bench Scientist: The higher melting point and more limited organic solvent solubility of the carboxylic acid can necessitate the use of polar aprotic solvents like DMF or DMSO for certain reactions. In contrast, the methyl ester's lower melting point and broader solubility in common organic solvents like ethyl acetate, dichloromethane, and THF often simplify reaction setup and purification by crystallization or chromatography.
Reactivity Profile: A Comparative Analysis
The choice between the carboxylic acid and its methyl ester fundamentally alters the synthetic strategies that can be employed. Their reactivity differences are most pronounced at the carboxylic acid/ester functionality and are also influenced by the electronic effects these groups exert on the aromatic ring and the amino group.
Reactions at the Carboxyl/Ester Group
The most direct difference in reactivity lies in the transformations of the COOH versus the COOCH₃ group.
A primary application of anthranilic acid derivatives is in the synthesis of heterocycles, such as quinazolinones, which often involves the formation of an amide bond.
-
2-amino-4-bromo-5-chlorobenzoic acid: Direct amide formation from a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid requires activation. Common strategies involve the use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or conversion to a more reactive species such as an acid chloride (using SOCl₂ or (COCl)₂) or an activated ester.
-
Methyl 2-amino-4-bromo-5-chlorobenzoate: The methyl ester can undergo direct aminolysis with an amine to form an amide. However, this reaction often requires harsh conditions (high temperatures and/or pressures) and is typically slower than amide formation from an activated carboxylic acid.
Experimental Insight: For the synthesis of a specific amide, if the amine is readily available and robust, activating the carboxylic acid is often the more efficient and higher-yielding approach. If the amine is sensitive or precious, the slower, more controlled reaction with the methyl ester might be preferable, though it may require optimization of reaction conditions.
Interconversion: Esterification and Hydrolysis
The carboxylic acid and methyl ester are readily interconvertible, providing synthetic flexibility.
The conversion of the carboxylic acid to its methyl ester is a classic Fischer esterification, an acid-catalyzed equilibrium reaction.[6]
Underlying Principle: The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent, and/or by removing the water formed during the reaction. The presence of the basic amino group on the ring necessitates the use of a stoichiometric amount of acid to first protonate the amine, with additional acid acting as the catalyst.[6]
The reverse reaction, the hydrolysis of the methyl ester to the carboxylic acid, is typically achieved under basic conditions (saponification) followed by acidic workup.
Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is a more facile process than acid-catalyzed hydrolysis for this substrate, as the reaction is essentially irreversible.
Reactivity of the Aromatic Ring and Amino Group
The electronic nature of the carboxyl and ester groups influences the reactivity of the aromatic ring in reactions such as electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
-
Electronic Effects: Both the carboxylic acid (-COOH) and the methyl ester (-COOR) are deactivating, electron-withdrawing groups for electrophilic aromatic substitution.[7] This is due to the electron-withdrawing inductive effect of the oxygen atoms and the resonance delocalization of the ring's pi electrons into the carbonyl group. The deactivating strength of the ester is generally considered to be slightly less than that of the carboxylic acid.
-
N-Alkylation and N-Acylation: The amino group in both molecules can undergo alkylation and acylation. However, the presence of the acidic proton in the carboxylic acid can complicate N-alkylation reactions under basic conditions, as the carboxylate can also act as a nucleophile. Therefore, protecting the carboxylic acid as its methyl ester can be advantageous for selective N-functionalization.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling): The bromine atom at the 4-position is a handle for cross-coupling reactions. Both the carboxylic acid and the methyl ester are generally compatible with Suzuki coupling conditions.[6][8] However, the choice between the two can influence the choice of reaction conditions, particularly the base and solvent, due to their differing solubilities and potential for side reactions. For instance, the acidic proton of the carboxylic acid must be considered when selecting a base.
Expert Tip: In a multi-step synthesis, it is often strategic to carry the more soluble and less reactive methyl ester through several steps and then hydrolyze it to the carboxylic acid in a final step if the free acid is required for the target molecule or for a subsequent reaction that requires the carboxylic acid functionality.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and may require optimization based on specific laboratory conditions and downstream requirements.
Protocol 1: Fischer Esterification of 2-amino-4-bromo-5-chlorobenzoic acid
This protocol describes the synthesis of Methyl 2-amino-4-bromo-5-chlorobenzoate.
Materials:
-
2-amino-4-bromo-5-chlorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add 2-amino-4-bromo-5-chlorobenzoic acid (1.0 eq) and a stir bar.
-
Add a large excess of anhydrous methanol (e.g., 20-30 equivalents), which acts as both reactant and solvent.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.1 eq) dropwise with stirring. The first equivalent of acid protonates the amino group, and the excess acts as the catalyst.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
To the residue, carefully add saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Suzuki Coupling of Methyl 2-amino-4-bromo-5-chlorobenzoate
This protocol provides a general procedure for the Suzuki-Miyaura coupling of the methyl ester with an arylboronic acid.
Materials:
-
Methyl 2-amino-4-bromo-5-chlorobenzoate
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.5 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add Methyl 2-amino-4-bromo-5-chlorobenzoate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery and Development
Both the carboxylic acid and its methyl ester are valuable intermediates in the synthesis of biologically active molecules.
-
2-amino-4-bromo-5-chlorobenzoic acid has been utilized in the synthesis of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). For example, it is a key building block for the synthesis of the drug Quizartinib .[9][10][11][12]
-
Methyl 2-amino-4-bromo-5-chlorobenzoate serves as a precursor for the synthesis of various kinase inhibitors, including those targeting Glycogen Synthase Kinase-3 (GSK-3), which is implicated in a range of diseases including neurodegenerative disorders and cancer.[13][14][15][16][17]
Strategic Choice in Synthesis: The selection between the acid and the ester is often a strategic one. If the final drug molecule contains a carboxylic acid, it may be advantageous to introduce this functionality late in the synthesis by hydrolyzing an ester precursor to avoid potential complications with the free acid in earlier steps. Conversely, if an ester is part of the final structure, or if the synthesis benefits from the different solubility and reactivity profile of the ester, then Methyl 2-amino-4-bromo-5-chlorobenzoate is the intermediate of choice.
Conclusion
The comparison between Methyl 2-amino-4-bromo-5-chlorobenzoate and 2-amino-4-bromo-5-chlorobenzoic acid highlights a fundamental principle in synthetic chemistry: subtle structural modifications can have a significant impact on the practical application of a molecule. The carboxylic acid, with its ability to form strong hydrogen bonds and its acidic nature, presents a different set of challenges and opportunities compared to its more lipophilic and less reactive methyl ester.
A thorough understanding of these differences, grounded in the principles of physical organic chemistry, is essential for the modern medicinal and process chemist. This guide has aimed to provide not just the "what" but the "why" behind the differing properties and reactivities of these two important building blocks, empowering researchers to make more informed and strategic decisions in their synthetic endeavors.
References
-
PubMed Central. (n.d.). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. [Link]
-
Chinese Journal of Pharmaceuticals. (2020). Synthesis of Quizartinib. [Link]
-
PMC. (n.d.). Ester dance reaction on the aromatic ring. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. [Link]
-
MDPI. (n.d.). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
-
PubMed. (2013). Characterization of maleimide-based glycogen synthase kinase-3 (GSK-3) inhibitors as stimulators of steroidogenesis. [Link]
-
PubChem. (n.d.). Quizartinib. [Link]
-
PubChem. (n.d.). 2-Amino-4-bromo-5-chlorobenzoic acid. [Link]
-
Reddit. (2020). Why are esters more reactive than carboxylic acids?. [Link]
-
Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
PMC. (n.d.). Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis. [Link]
-
PMC. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[6][13]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. [Link]
-
PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. [Link]
-
PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. [Link]
Sources
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. Methyl 2-bromo-5-chlorobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Quizartinib [cjph.com.cn]
- 10. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Quizartinib | C29H32N6O4S | CID 24889392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of maleimide-based glycogen synthase kinase-3 (GSK-3) inhibitors as stimulators of steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Commercial Methyl 2-amino-4-bromo-5-chlorobenzoate
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides an in-depth, comparative analysis of analytical techniques for assessing the purity of commercial Methyl 2-amino-4-bromo-5-chlorobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the principles, experimental protocols, and data interpretation of several core analytical methods, offering a comprehensive framework for quality control and assurance.
The importance of stringent purity assessment cannot be overstated. Impurities, even in trace amounts, can have significant downstream effects, potentially altering reaction kinetics, generating unwanted byproducts, and compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines for the identification, qualification, and control of impurities in new drug substances.[1][3][4][5][6] This guide is designed to equip you with the practical knowledge to meet and exceed these standards.
Orthogonal Analytical Approaches for a Comprehensive Purity Profile
A multi-faceted analytical strategy is crucial for a complete understanding of a compound's purity. Relying on a single technique can lead to an incomplete picture, as different methods have varying sensitivities and selectivities for different types of impurities. This guide will focus on a suite of powerful and commonly employed analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity and impurity profiling of non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A definitive tool for structural elucidation and quantification of the primary compound and any structurally related impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides valuable information about the functional groups present, serving as a rapid screening tool for gross impurities and confirming the compound's identity.
The following sections will provide a detailed comparison of these techniques, including step-by-step protocols and illustrative data, to guide you in selecting the most appropriate methods for your specific needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is an indispensable technique for separating and quantifying components in a mixture.[7][8] Its high resolution and sensitivity make it the preferred method for determining the purity of pharmaceutical intermediates like Methyl 2-amino-4-bromo-5-chlorobenzoate.
The Causality Behind the Method: Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its moderate polarity. A C18 column is typically used as the stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used to elute the components. By carefully controlling the mobile phase composition, a gradient can be created to effectively separate the main compound from its potential impurities, which may have slightly different polarities.[9]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30.1-35 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the Methyl 2-amino-4-bromo-5-chlorobenzoate standard and sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Data Presentation: Hypothetical HPLC Purity Data
| Lot Number | Main Peak Retention Time (min) | Main Peak Area (%) | Total Impurity Area (%) |
| A-001 | 15.2 | 99.85 | 0.15 |
| B-002 | 15.3 | 99.52 | 0.48 |
| C-003 | 15.2 | 98.99 | 1.01 |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[10][11][12] It is particularly useful for detecting residual solvents from the manufacturing process and other volatile organic impurities that may not be readily detected by HPLC.[13]
The Causality Behind the Method: In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium) carries the sample through the column, which is coated with a stationary phase. Separation is achieved based on the different boiling points and affinities of the components for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification.[14] For halogenated compounds like Methyl 2-amino-4-bromo-5-chlorobenzoate, GC-MS can be particularly informative due to the characteristic isotopic patterns of bromine and chlorine.[11][15]
Experimental Protocol: GC-MS Analysis of Volatile Impurities
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an internal or external standard method.
Data Presentation: Hypothetical GC-MS Impurity Profile
| Retention Time (min) | Identified Impurity | Concentration (ppm) |
| 5.8 | Dichloromethane | 50 |
| 12.4 | Toluene | 15 |
| 18.9 | Unidentified (m/z fragments suggest a related aromatic amine) | < 10 |
Logical Flow for GC-MS Impurity Identification
Caption: Logical flow of GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation and Quantification
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[16] For assessing the purity of Methyl 2-amino-4-bromo-5-chlorobenzoate, both ¹H and ¹³C NMR are invaluable for confirming the structure of the main component and identifying any structurally related impurities.
The Causality Behind the Method: NMR relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei (like ¹H and ¹³C) can absorb electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of the nucleus. The number of signals, their chemical shifts, their splitting patterns (due to spin-spin coupling), and their integration values provide a wealth of information about the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon atom.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
-
Data Interpretation: Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, coupling constants, and multiplicities.
Data Presentation: Expected ¹H NMR Data for Methyl 2-amino-4-bromo-5-chlorobenzoate in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | Aromatic H |
| ~7.2 | s | 1H | Aromatic H |
| ~5.5 | br s | 2H | -NH₂ |
| ~3.9 | s | 3H | -OCH₃ |
Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.
Workflow for NMR Structural Verification
Caption: Workflow for NMR structural verification.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check
FTIR spectroscopy is a fast and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for confirming the identity of Methyl 2-amino-4-bromo-5-chlorobenzoate and for quickly screening for the presence of significant impurities that have different functional groups.
The Causality Behind the Method: FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups vibrate at characteristic frequencies, and when the frequency of the infrared radiation matches the vibrational frequency of a particular bond, the radiation is absorbed. The resulting spectrum shows a series of absorption bands, with the position and intensity of each band corresponding to a specific functional group.[17]
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory for solid samples.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands for the functional groups present in Methyl 2-amino-4-bromo-5-chlorobenzoate.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3300 | N-H stretch (amine) |
| 3000-2850 | C-H stretch (aromatic and methyl) |
| ~1700 | C=O stretch (ester) |
| 1600-1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
| 800-600 | C-Br and C-Cl stretches |
Decision Tree for FTIR-Based Screening
Sources
- 1. jpionline.org [jpionline.org]
- 2. usp.org [usp.org]
- 3. database.ich.org [database.ich.org]
- 4. tga.gov.au [tga.gov.au]
- 5. youtube.com [youtube.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. helixchrom.com [helixchrom.com]
- 8. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. series.publisso.de [series.publisso.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tdi-bi.com [tdi-bi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of Substituted Anthranilates: A Comparative Guide to the Synthesis of Key Pharmaceutical Intermediates
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic campaign. Among the vast arsenal of chemical building blocks, substituted anthranilates, such as Methyl 2-amino-4-bromo-5-chlorobenzoate, represent a class of versatile intermediates. Their pre-functionalized aromatic core offers a strategic advantage in the construction of complex heterocyclic scaffolds that are prevalent in modern pharmaceuticals.
This guide provides a comprehensive literature review and a comparative analysis of the applications of Methyl 2-amino-4-bromo-5-chlorobenzoate and related compounds. We will delve into the synthesis of key pharmaceutical intermediates, presenting detailed experimental protocols and comparative data to inform your selection of synthetic strategies.
The Versatility of Halogenated Anthranilates: More Than Just a Scaffold
Methyl 2-amino-4-bromo-5-chlorobenzoate, and its corresponding acid, are valuable precursors in organic synthesis, primarily due to the orthogonal reactivity of their functional groups. The amino and carboxylate moieties provide handles for amide bond formation and other coupling reactions, while the halogen substituents at the 4 and 5 positions allow for selective cross-coupling reactions or can serve to modulate the electronic properties and metabolic stability of the final molecule.[1]
These characteristics make them ideal starting points for the synthesis of a variety of heterocyclic systems, most notably benzothiazoles.[2] Benzothiazole derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[2]
Case Study: Synthesis of a Key Precursor for the Kinase Inhibitor Dasatinib
To illustrate the practical application and to provide a basis for comparison, we will focus on the synthesis of a critical intermediate for the potent tyrosine kinase inhibitor, Dasatinib. The target intermediate is N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide . While a direct synthesis starting from Methyl 2-amino-4-bromo-5-chlorobenzoate is not prominently documented for this specific intermediate, the principles of its application can be demonstrated through the synthesis of closely related benzothiazole structures and by examining the synthesis of the Dasatinib intermediate from analogous 2-aminobenzoate precursors.
This case study will compare two distinct synthetic approaches to a key thiazole intermediate, highlighting the strategic choices and experimental considerations involved.
Route 1: Synthesis of a Thiazole Carboxamide via a Protected 2-Aminothiazole-5-carboxylate
This route exemplifies a common strategy where the reactive amino group of a thiazole is protected to allow for selective manipulation of other functional groups.
Experimental Protocol:
Step 1: Protection of Ethyl 2-aminothiazole-5-carboxylate
-
Suspend ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in dichloromethane.
-
Add sodium bicarbonate (2.0 eq) and cool the mixture to 10-15°C.
-
Slowly add benzyl chloroformate (1.5 eq) over 1 hour, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by recrystallization from methanol/glacial acetic acid to yield the Cbz-protected compound.[3]
Step 2: Amidation with 2-chloro-6-methylaniline
-
The Cbz-protected thiazole carboxylic acid (obtained after hydrolysis of the ethyl ester) is activated, for example, with methanesulfonyl chloride.
-
2-chloro-6-methylaniline (1.0 eq) is then added to form the corresponding amide.
-
The reaction is typically carried out in an aprotic solvent like THF or DMF.
Step 3: Deprotection
-
The Cbz protecting group is removed using a reagent such as aluminum trichloride in the presence of anisole to yield the final product, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[3]
Logical Workflow for Route 1:
Caption: Synthetic workflow for Route 1.
Route 2: Direct Synthesis from β-Ethoxyacrylamide Precursor
This alternative approach avoids the use of protecting groups on the thiazole ring by constructing the thiazole late in the synthesis.
Experimental Protocol:
Step 1: Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
To a cooled (0-5°C) solution of 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.5 eq) in tetrahydrofuran, slowly add 3-ethoxyacryloyl chloride (1.5 eq).
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
The product is isolated after an appropriate workup. A reported yield for this step is 74%.[4]
Step 2: Thiazole Ring Formation
-
Treat the N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide from the previous step with N-bromosuccinimide (NBS) in a mixture of dioxane and water.
-
Add thiourea to the reaction mixture and heat to effect the cyclization.
-
The desired 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is obtained in high yield (reported as 95%).[4]
Logical Workflow for Route 2:
Caption: Synthetic workflow for Route 2.
Comparative Analysis
| Parameter | Route 1 (Protecting Group Strategy) | Route 2 (Direct Thiazole Formation) |
| Starting Materials | Ethyl 2-aminothiazole-5-carboxylate, Benzyl chloroformate, 2-chloro-6-methylaniline | 2-chloro-6-methylaniline, 3-ethoxyacryloyl chloride, NBS, Thiourea |
| Number of Steps | 3 (Protection, Amidation, Deprotection) | 2 |
| Overall Yield | Generally lower due to multiple steps | Potentially higher (reported high yields for key steps)[4] |
| Atom Economy | Lower due to the use of a protecting group | Higher |
| Process Complexity | Requires handling of protecting and deprotecting agents | More streamlined, one-pot potential for the final step |
| Scalability | Can be challenging due to purification after each step | Potentially more scalable due to fewer steps and high-yielding reactions |
| Reagent Hazards | Benzyl chloroformate is corrosive and lachrymatory. AlCl3 is a strong Lewis acid. | NBS is a brominating agent and requires careful handling. |
Causality Behind Experimental Choices:
-
Route 1: The use of a carbamate protecting group (Cbz) for the amino function is a classic and reliable method to prevent its interference in subsequent reactions, particularly the amidation step.[3] The choice of aluminum trichloride for deprotection is effective but can be harsh, necessitating careful optimization.
-
Route 2: This route elegantly bypasses the need for protection by constructing the desired thiazole ring with the amino group already in place. The use of NBS for in-situ bromination of the acrylamide followed by condensation with thiourea is a highly efficient method for thiazole synthesis.[4]
The Role of Methyl 2-amino-4-bromo-5-chlorobenzoate in Benzothiazole Synthesis
While the case study focused on a thiazole intermediate for Dasatinib, Methyl 2-amino-4-bromo-5-chlorobenzoate is a prime candidate for the synthesis of highly substituted benzothiazoles. The general synthesis of benzothiazoles often involves the condensation of a 2-aminothiophenol derivative with an aldehyde, ketone, or carboxylic acid derivative.[5]
General Synthetic Approach for Benzothiazoles:
A common method involves the reaction of a substituted aniline with potassium thiocyanate and bromine to form a 2-aminobenzothiazole.[6] In the case of our topic compound, the corresponding 2-amino-4-bromo-5-chlorothiophenol would be the key intermediate, which could then be cyclized with various electrophiles to introduce diversity at the 2-position of the benzothiazole ring.
Illustrative Synthetic Pathway:
Caption: General synthetic pathway to benzothiazoles.
The bromine and chlorine substituents on the benzothiazole ring, derived from Methyl 2-amino-4-bromo-5-chlorobenzoate, offer valuable handles for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of compounds for drug discovery.
Conclusion and Future Perspectives
Methyl 2-amino-4-bromo-5-chlorobenzoate and its analogs are undeniably valuable building blocks in medicinal chemistry. Their utility is particularly evident in the synthesis of complex heterocyclic structures like benzothiazoles, which are at the core of many biologically active compounds.
The comparative analysis of synthetic routes for a key Dasatinib intermediate highlights a crucial principle in process development: the trade-off between the reliability of established protecting group strategies and the efficiency of more direct, late-stage ring formation methods. While Route 1 is a robust and well-understood pathway, Route 2 offers significant advantages in terms of step economy and overall yield, making it a more attractive option for large-scale synthesis.
For researchers embarking on the synthesis of novel pharmaceuticals, a thorough evaluation of available starting materials and synthetic strategies is paramount. Substituted anthranilates like Methyl 2-amino-4-bromo-5-chlorobenzoate provide a strategic entry point to a rich chemical space. The choice of the optimal synthetic route will ultimately depend on a careful consideration of factors such as the specific target molecule, desired scale, cost of reagents, and process safety. The continuous development of novel and more efficient synthetic methodologies will undoubtedly further enhance the value of these versatile building blocks in the future of drug discovery.
References
- Vertex AI Search. Key Applications of 2-Amino-4-bromo-5-chlorobenzoic Acid in Chemical Industry. Accessed January 27, 2026.
- Google Patents. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. . Accessed January 27, 2026.
-
National Center for Biotechnology Information. Synthesis of biologically active derivatives of 2-aminobenzothiazole. [Link]. Accessed January 27, 2026.
-
Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]. Accessed January 27, 2026.
-
Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]. Accessed January 27, 2026.
-
MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]. Accessed January 27, 2026.
Sources
- 1. A kind of synthetic method of dasatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Senior Application Scientist's Guide to Handling Methyl 2-amino-4-bromo-5-chlorobenzoate
This document provides a comprehensive operational and safety guide for the handling and disposal of Methyl 2-amino-4-bromo-5-chlorobenzoate (CAS No. 765211-09-4). As a halogenated aromatic amine, this compound requires a stringent, risk-based approach to ensure the safety of laboratory personnel and the integrity of research. The protocols herein are designed to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.
Hazard Identification and Risk Assessment
Understanding the specific hazards of Methyl 2-amino-4-bromo-5-chlorobenzoate is the foundational step in developing a robust safety protocol. Based on data from structurally analogous compounds and supplier safety information, a clear hazard profile emerges. The primary risks involve irritation to the skin, eyes, and respiratory system, as well as potential harm if ingested.
The causality for these hazards lies in the molecule's structure: the aromatic amine group can be sensitizing and toxic, while the halogen substituents (bromine and chlorine) enhance its reactivity and potential for biological interaction. All handling procedures must be designed to mitigate these inherent risks.
Table 1: GHS Hazard Profile for Structurally Similar Compounds
| Hazard Class | Hazard Statement | GHS Pictogram | Rationale & Implication |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | GHS07 (Exclamation Mark) | Ingestion can lead to systemic toxicity. Prohibits eating, drinking, or smoking in the handling area[2][3]. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4] | GHS07 (Exclamation Mark) | Direct contact can cause redness, itching, and inflammation. Mandates the use of appropriate chemical-resistant gloves[5]. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[6] | GHS07 (Exclamation Mark) | Direct contact with eyes can cause significant damage. Requires the use of sealed safety goggles[7]. |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Inhalation of dust or aerosols can irritate the respiratory tract. Necessitates handling within a certified chemical fume hood[8][9]. |
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is considered, the primary methods for exposure control must be implemented. The Occupational Safety and Health Administration (OSHA) mandates that engineering and work practice controls are the primary means to reduce employee exposure to toxic chemicals[10].
-
Engineering Control - The Chemical Fume Hood: All manipulations of Methyl 2-amino-4-bromo-5-chlorobenzoate, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning chemical fume hood. This is non-negotiable. The fume hood's negative pressure environment is critical for preventing the inhalation of airborne particulates and vapors[8][9].
-
Administrative Control - Restricted Access & Training: The area where this compound is handled should be clearly marked, and access should be restricted to trained personnel. All users must be familiar with the specific hazards and have documented training on the procedures outlined in this guide and the material's Safety Data Sheet (SDS)[10][11]. Work should never be performed alone[3].
Personal Protective Equipment (PPE): A Mandated Protocol
PPE is the final barrier between the researcher and the chemical. Its selection is not arbitrary but is directly dictated by the risk assessment in Section 1.
Required PPE Ensemble:
-
Hand Protection: Nitrile gloves are required for all handling procedures. Nitriles provide adequate protection against incidental splashes of halogenated organic compounds. If prolonged contact is anticipated, consult a glove manufacturer's compatibility chart. Always double-glove if the risk of a breach is high. Gloves must be inspected for tears or pinholes before each use and changed immediately if contamination is suspected[4][7].
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory[7]. A standard face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is required to protect skin and clothing from contamination[7]. The coat should have long sleeves with tight-fitting cuffs.
-
Respiratory Protection: When handling the solid compound within a certified chemical fume hood, specific respiratory protection is typically not required. However, if engineering controls are not available or fail, or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator is necessary. A particulate respirator (e.g., N95) may be sufficient for dust, but an air-purifying respirator with organic vapor/acid gas cartridges is recommended if vapors are also a concern[7][12]. All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training, as per OSHA 29 CFR 1910.134[7].
Protocol: Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Wash hands thoroughly with soap and water.
-
Put on the laboratory coat and fasten all buttons.
-
Put on chemical safety goggles.
-
Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.
-
If required, put on a second pair of gloves over the first.
Doffing (Taking Off) Sequence:
-
At the end of the work area, before exiting: Remove the outer pair of gloves (if used) by peeling them off without touching the outside surface with bare skin. Dispose of them in the designated hazardous waste container.
-
Remove the laboratory coat by folding it inward on itself to contain any surface contamination. Hang it in its designated location or place it in a laundry bag if contaminated.
-
At the exit of the lab: Wash hands with the inner pair of gloves still on.
-
Remove safety goggles.
-
Remove the inner pair of gloves by peeling them off, again avoiding contact with the outer surface.
-
Dispose of the final pair of gloves in the appropriate hazardous waste bin.
-
Wash hands thoroughly with soap and water[2].
Step-by-Step Emergency Procedures
Preparedness is a key component of safety. In the event of an exposure or spill, immediate and correct action is crucial.
Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes[13]. Seek immediate medical attention if irritation persists[5][6].
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so[6]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Call for immediate medical assistance[6].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[14]. Seek immediate medical attention.
Spill Response:
-
Minor Spill (Solid, <1g, within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE ensemble, gently cover the spill with an absorbent material designed for chemical spills (e.g., vermiculite or a spill pad) to prevent dust from becoming airborne[15].
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Place all cleanup materials into the halogenated hazardous waste container.
-
-
Major Spill (Any amount outside a fume hood, or >1g):
-
Evacuate the laboratory immediately and alert all nearby personnel[13].
-
If the material is volatile or dusty, close the laboratory doors to contain the fumes or dust[16].
-
Call your institution's emergency response team (e.g., Environmental Health & Safety).
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
-
Decontamination and Waste Disposal Plan
Proper disposal is a legal and ethical requirement to protect the environment and waste handlers.
-
Waste Segregation: As a halogenated organic compound, all waste containing Methyl 2-amino-4-bromo-5-chlorobenzoate (including excess solid, contaminated solutions, gloves, paper towels, and spill cleanup materials) MUST be disposed of in a clearly labeled "Halogenated Organic Hazardous Waste" container[8][17][18]. Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity[18].
-
Container Management: Waste containers must be kept closed at all times except when adding waste[19]. They should be stored in a designated satellite accumulation area within the laboratory, preferably in secondary containment[20].
-
Decontamination of Glassware and Surfaces:
-
Rinse glassware and surfaces first with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the compound. Collect this rinseate as halogenated waste.
-
Wash with soap and water.
-
Perform a final rinse with deionized water.
-
Safe Handling Workflow Diagram
The following diagram illustrates the critical steps and decision points for safely handling Methyl 2-amino-4-bromo-5-chlorobenzoate.
Caption: Safe Handling Workflow for Methyl 2-amino-4-bromo-5-chlorobenzoate.
References
-
How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com.[Link]
-
PSFC Halogenated Solvents. (1998). Massachusetts Institute of Technology.[Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.[Link]
-
Chemical Spill Procedures. Princeton University Environmental Health and Safety.[Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. (2016). American Chemical Society.[Link]
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA).[Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.[Link]
-
Safety Tipsheets & Best Practices. American Chemical Society.[Link]
-
Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Cole-Parmer.[Link]
-
Chemical Spill Emergency? Follow These Crucial Steps. (2024). OSHA Outreach Courses.[Link]
-
2-Aminobenzoic acid ethyl ester. HPC Standards Inc.[Link]
-
Chemical Spill Procedures. University of Toronto Environmental Health & Safety.[Link]
-
Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. American Chemical Society.[Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA.[Link]
-
Guide for Chemical Spill Response. American Chemical Society.[Link]
-
Safe Handing & Disposal of Organic Substances. Science Ready.[Link]
-
Doing Things Safely. American Chemical Society.[Link]
-
American Chemical Society Issues Guidelines for Safer Research Laboratories. (2013). Lab Manager.[Link]
-
Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA).[Link]
-
Emergency response / spill control. Health and Safety Executive (HSE).[Link]
-
Complying With OSHA's Hazardous Material Requirements. Wolters Kluwer.[Link]
Sources
- 1. 765211-09-4|Methyl 2-amino-5-bromo-4-chlorobenzoate|BLD Pharm [bldpharm.com]
- 2. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 3. acs.org [acs.org]
- 4. hpc-standards.com [hpc-standards.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. hscprep.com.au [hscprep.com.au]
- 9. acs.org [acs.org]
- 10. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. wolterskluwer.com [wolterskluwer.com]
- 12. fishersci.com [fishersci.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 16. acs.org [acs.org]
- 17. scienceready.com.au [scienceready.com.au]
- 18. 7.2 Organic Solvents [ehs.cornell.edu]
- 19. campusoperations.temple.edu [campusoperations.temple.edu]
- 20. connmaciel.com [connmaciel.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
